molecular formula C4H5ClN4 B1339531 2-Chloro-4-hydrazinopyrimidine CAS No. 52476-87-6

2-Chloro-4-hydrazinopyrimidine

Cat. No.: B1339531
CAS No.: 52476-87-6
M. Wt: 144.56 g/mol
InChI Key: NOTCVZXATRYXPI-UHFFFAOYSA-N
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Description

2-Chloro-4-hydrazinopyrimidine is a useful research compound. Its molecular formula is C4H5ClN4 and its molecular weight is 144.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCVZXATRYXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582179
Record name 2-Chloro-4-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52476-87-6
Record name 2-Chloro-4-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Core Chemical Properties and Data

2-Chloro-4-hydrazinopyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the second position and a hydrazine group at the fourth position.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in various synthetic applications.[1] The compound presents as a white solid.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 52476-87-6[1][2][3][4][5]
IUPAC Name (2-chloropyrimidin-4-yl)hydrazine[1][5]
Molecular Formula C4H5ClN4[1][2][4][5]
Molecular Weight 144.56 g/mol [1][2][4]
Exact Mass 144.02000 Da[2][4]
Melting Point 175-176 °C[1][2][3]
Boiling Point 406.266 °C at 760 mmHg[1][2]
Density 1.53 g/cm³[2]
pKa 3.50 ± 0.70 (Predicted)[3]
Flash Point 199.503 °C[2]
Refractive Index 1.684[2][4]
¹H NMR (C-5 proton) 7.0-7.5 ppm (doublet)[1]
¹H NMR (C-6 proton) 8.5-9.5 ppm[1]

Molecular Structure and Reactivity

The molecular structure consists of a planar pyrimidine ring system.[1] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, facilitated by the electron-withdrawing nature of the pyrimidine ring.[1][6] The hydrazine group at the 4-position is reactive towards aldehydes and ketones, forming hydrazones, and can participate in cyclization reactions to form more complex heterocyclic systems.[1]

This dual reactivity makes this compound a versatile building block in organic synthesis.[1]

G Reactivity of this compound cluster_main This compound main   Cl   |  N=C / \nHC  N  //  C-NH-NH2  ||  CH nuc_sub Nucleophilic Substitution main->nuc_sub at C2-Cl hydrazone Hydrazone Formation main->hydrazone at C4-Hydrazine cyclization Cyclization main->cyclization at C4-Hydrazine G General Synthesis Workflow start 2,4-Dichloropyrimidine + Hydrazine Hydrate reaction Reaction in Ethanol (15-25°C) start->reaction precipitation Precipitation with Water reaction->precipitation filtration Filtration precipitation->filtration purification Recrystallization (Ethanol) filtration->purification end This compound purification->end G Role in Drug Discovery start 2-Chloro-4- hydrazinopyrimidine (Building Block) synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives start->synthesis bio_target Biologically Active Scaffold synthesis->bio_target kinase Kinase Inhibitors (e.g., FLT3, CDK2) bio_target->kinase application Potential Anticancer Agents kinase->application

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-hydrazinopyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details a reliable synthetic protocol, outlines expected analytical data for thorough characterization, and provides a logical workflow for its preparation and analysis.

Introduction

This compound (C₄H₅ClN₄, Molar Mass: 144.56 g/mol ) is a versatile intermediate used in the synthesis of a wide array of biologically active compounds. Its pyrimidine core is a common motif in numerous pharmaceuticals, and the presence of a reactive chlorine atom and a nucleophilic hydrazine group allows for diverse chemical modifications. This makes it a valuable precursor for developing novel therapeutic agents, including potential anticancer and antimicrobial drugs. This guide serves as a practical resource for researchers engaged in the synthesis and application of this important molecule.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine precursor with hydrazine. The following protocol details the synthesis from 2,4-dichloropyrimidine.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

Reaction Scheme:

G reactant 2,4-Dichloropyrimidine product This compound reactant->product Ethanol, Reflux reagent Hydrazine hydrate reagent->product

Caption: Reaction scheme for the synthesis of this compound.

Materials:

  • 2,4-Dichloropyrimidine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and dichloromethane as the eluent to yield pure this compound as a solid.

Safety Precautions:

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2,4-Dichloropyrimidine is a hazardous substance. Avoid inhalation and contact with skin and eyes.

  • All organic solvents are flammable. Keep away from open flames and ignition sources.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

Property Value Reference
Molecular Formula C₄H₅ClN₄[1]
Molecular Weight 144.56 g/mol [1]
Appearance White to off-white solid
Melting Point 175-176 °C[1]

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data
Technique Expected Data
¹H NMR (DMSO-d₆, 400 MHz)δ 8.0-8.2 (d, 1H, pyrimidine-H), δ 6.5-6.7 (d, 1H, pyrimidine-H), δ 8.5-8.7 (br s, 1H, -NH-), δ 4.3-4.5 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~160 (C-Cl), δ ~158 (C-N), δ ~155 (C-N), δ ~105 (CH)
FT-IR (KBr, cm⁻¹)3300-3400 (N-H stretching), 3100-3200 (aromatic C-H stretching), ~1640 (C=N stretching), ~1580 (C=C stretching), ~780 (C-Cl stretching)
Mass Spectrometry (EI)m/z (%): 144/146 ([M]⁺, isotopic pattern for Cl), fragments corresponding to the loss of N₂H₃, Cl, and HCN.

Table 2: Spectroscopic Data for this compound.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 2,4-Dichloropyrimidine Hydrazine Hydrate reaction Reaction in Ethanol (Reflux) start->reaction workup Work-up: Neutralization & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Pure 2-Chloro-4- hydrazinopyrimidine purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp final_product Characterized Product nmr->final_product ir->final_product ms->final_product mp->final_product signaling cluster_pyrimidine Pyrimidine Derivatives cluster_hydrazone Hydrazone Derivatives dna_rna DNA/RNA Synthesis (Antimetabolites) kinases Kinase Signaling (e.g., EGFR, VEGFR) receptors Receptor Signaling (e.g., GPCRs) enzymes Enzyme Inhibition (e.g., MAO, COX) ion_channels Ion Channel Modulation core This compound (Scaffold) core->dna_rna via Pyrimidine Moiety core->kinases via Pyrimidine Moiety core->receptors via Pyrimidine Moiety core->enzymes via Hydrazone Moiety core->ion_channels via Hydrazone Moiety

References

Technical Guide: 2-Chloro-4-hydrazinopyrimidine (CAS 52476-87-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-hydrazinopyrimidine, a key heterocyclic building block in synthetic and medicinal chemistry. It details its physicochemical properties, experimental protocols for its synthesis and derivatization, and its applications in the development of novel compounds.

Core Compound Properties

This compound is a substituted pyrimidine characterized by a reactive chlorine atom at the 2-position and a nucleophilic hydrazine group at the 4-position.[1] This unique arrangement of functional groups makes it a versatile intermediate for constructing more complex molecular architectures, particularly fused heterocyclic systems.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 52476-87-6[2][3][4]
Molecular Formula C₄H₅ClN₄[1][2][4][5]
Molecular Weight 144.56 g/mol [1][2][4][5]
Appearance Solid, White Solid[1][2]
Melting Point 175-176 °C[1][5][6]
Boiling Point 406.27 °C at 760 mmHg[5][6]
Density 1.53 g/cm³[5][6]
Flash Point 199.50 °C[5][6]
Refractive Index 1.684[5][6]
pKa (Predicted) 7.55 ± 0.70N/A
LogP (XLogP3) 1.18890[5][6]

Synthesis and Experimental Protocols

This compound is primarily used as a reactant in cyclocondensation reactions. Below are detailed protocols for its synthesis and its subsequent use in the formation of biologically relevant scaffolds.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via nucleophilic aromatic substitution of a chlorine atom from 2,4-dichloropyrimidine with hydrazine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for a selective monosubstitution.

Reaction Scheme:

Synthesis_of_2_Chloro_4_hydrazinopyrimidine hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) reaction_node reaction_node hydrazine->reaction_node 2_4_dichloropyrimidine 2_4_dichloropyrimidine 2_4_dichloropyrimidine->reaction_node product product reaction_node->product EtOH, Reflux

Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol (EtOH).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.

  • Purification: Dry the solid product under vacuum. If necessary, recrystallize from ethanol to obtain pure this compound as a white solid.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A primary application of this compound is its reaction with 1,3-dicarbonyl compounds, such as acetylacetone or various β-ketoesters, to form the pyrazolo[1,5-a]pyrimidine scaffold. This reaction is a classic example of a cyclocondensation.

Pyrazolo_Pyrimidine_Synthesis start This compound intermediate Hydrazone Intermediate (Not Isolated) start->intermediate Reaction with Carbonyl 1 dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->intermediate product Pyrazolo[1,5-a]pyrimidine Derivative intermediate->product Intramolecular Cyclization & HCl Elimination

Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

Experimental Protocol (using Acetylacetone):

  • Reaction Setup: Suspend this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

  • Addition of Dicarbonyl: Add acetylacetone (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization with the elimination of water and subsequently HCl.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into water to induce precipitation.

  • Purification: Wash the crude solid with water and a suitable organic solvent (e.g., diethyl ether or cold ethanol). The product can be further purified by recrystallization from an appropriate solvent like ethanol or isopropanol.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine nucleus is a foundational scaffold in numerous biologically active molecules.[7] this compound serves as a crucial intermediate for synthesizing derivatives with potential therapeutic value.

  • Scaffold for Fused Heterocycles: It is a key precursor for pyrazolo[1,5-a]pyrimidines and[2][3][5]triazolo[1,5-a]pyrimidines. These fused ring systems are present in compounds explored as kinase inhibitors, anti-cancer agents, and anti-tubercular agents.

  • Potential Biological Activities: While the core molecule is primarily a building block, its derivatives have shown potential antimicrobial and anticancer activities in preliminary studies.[1] The hydrazone moiety, in particular, is a common functional group in the design of anti-tumor drugs.

The general workflow from this starting material to a final biologically active library is depicted below.

Drug_Discovery_Workflow start This compound (Starting Material) reaction1 Cyclocondensation (e.g., with β-ketoesters) start->reaction1 scaffold Core Scaffold (e.g., Pyrazolo[1,5-a]pyrimidine) reaction1->scaffold reaction2 Nucleophilic Substitution (at C2-Cl) diversification Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) reaction2->diversification scaffold->reaction2 library Compound Library diversification->library screening Biological Screening (e.g., Kinase Assays) library->screening

Role in a Drug Discovery Workflow.

Handling and Storage

  • Storage: Store long-term at 2-8°C in a dark, inert atmosphere.[1][2] The hydrazine group is susceptible to thermal degradation.[1]

  • Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.

Disclaimer: This product is for research and development use only. It is not intended for use in foods, cosmetics, or drugs (human or veterinary) and must be handled by technically-qualified persons.[2]

References

An In-depth Technical Guide on the Structure Elucidation of (2-chloropyrimidin-4-yl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of (2-chloropyrimidin-4-yl)hydrazine, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols for its synthesis and the analytical techniques used for its structural elucidation, presenting quantitative data in a clear and accessible format.

Chemical Structure and Properties

(2-chloropyrimidin-4-yl)hydrazine is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 52476-87-6[1][2][3]
Molecular Formula C₄H₅ClN₄[1][2][3]
Molecular Weight 144.56 g/mol [1][2]
Melting Point 175-176 °C[1][3]
Boiling Point (Predicted) 271.0±23.0 °C[1][3]
Density (Predicted) 1.63±0.1 g/cm³[1][3]
IUPAC Name (2-chloropyrimidin-4-yl)hydrazine[1]

Synthesis of (2-chloropyrimidin-4-yl)hydrazine

The primary synthetic route to (2-chloropyrimidin-4-yl)hydrazine involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine with hydrazine hydrate.[1] A detailed experimental protocol, adapted from the synthesis of a structurally similar compound, is provided below.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

Reaction Scheme:

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Product (2-chloropyrimidin-4-yl)hydrazine 2,4-Dichloropyrimidine->Product Hydrazine Hydrate, Solvent, Base Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Product

Caption: Synthesis of (2-chloropyrimidin-4-yl)hydrazine.

Materials:

  • 2,4-Dichloropyrimidine

  • Hydrazine hydrate (80% solution)

  • Methanol

  • Triethylamine

  • Deionized water

Procedure:

  • A solution of 2,4-dichloropyrimidine (0.1 mol) is prepared in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled to 0-5 °C in an ice bath.

  • Triethylamine (0.1 mol) is added to the cooled reaction mixture.

  • Hydrazine hydrate (0.12 mol) is added dropwise to the solution while maintaining the temperature between 5-10 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The resulting solid precipitate is collected by vacuum filtration.

  • The solid is washed with chilled deionized water and dried under vacuum to yield (2-chloropyrimidin-4-yl)hydrazine.

Structure Elucidation

The structure of the synthesized (2-chloropyrimidin-4-yl)hydrazine is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For (2-chloropyrimidin-4-yl)hydrazine, the characteristic proton signals are:

Chemical Shift (δ, ppm)MultiplicityAssignment
7.5 - 8.5Broad SingletNH (hydrazine)
4.5 - 5.5Broad SingletNH₂ (hydrazine)
Aromatic RegionMultipletPyrimidine ring protons

Note: The broadness of the hydrazine proton signals is due to rapid proton exchange and quadrupolar effects.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The expected chemical shifts for the pyrimidine ring carbons are in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (2-chloropyrimidin-4-yl)hydrazine, the expected molecular ion peak [M]⁺ would be observed at m/z 144.56, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for (2-chloropyrimidin-4-yl)hydrazine are expected in the following regions:

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H stretching (hydrazine)
1650 - 1550C=N and C=C stretching (pyrimidine ring)
800 - 600C-Cl stretching

Experimental Workflow and Logic

The overall process for the synthesis and structure elucidation of (2-chloropyrimidin-4-yl)hydrazine follows a logical workflow.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation start Start Materials: 2,4-Dichloropyrimidine Hydrazine Hydrate reaction Nucleophilic Aromatic Substitution start->reaction workup Filtration and Washing reaction->workup product (2-chloropyrimidin-4-yl)hydrazine workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir Infrared Spectroscopy product->ir analysis Data Analysis and Structure Confirmation nmr->analysis ms->analysis ir->analysis

References

An In-depth Technical Guide to 2-Chloro-4-hydrazinopyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloro-4-hydrazinopyrimidine. It includes detailed experimental protocols, data summaries, and visualizations to support its application in research and drug development.

Core Properties of this compound

This compound is a heterocyclic organic compound with the molecular formula C₄H₅ClN₄.[1] It consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position. This unique arrangement of functional groups imparts it with versatile reactivity, making it a valuable building block in medicinal and agricultural chemistry.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below. The compound is a white solid with a melting point in the range of 175-176 °C.[1][2] It exhibits moderate thermal stability and should be stored in a dark, inert atmosphere at temperatures below -20°C to prevent degradation.[1][3]

PropertyValueReference(s)
Molecular Formula C₄H₅ClN₄[1][2]
Molecular Weight 144.56 g/mol [1][2]
Appearance White solid[1]
Melting Point 175-176 °C[1][2]
Boiling Point 406.266 °C at 760 mmHg[2]
Density 1.53 g/cm³[2]
Flash Point 199.503 °C[2]
Refractive Index 1.684[2]
Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its chloro and hydrazino substituents on the electron-deficient pyrimidine ring.

  • Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic attack, allowing for the synthesis of a wide range of 2-substituted pyrimidine derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate.

  • Hydrazone Formation: The hydrazine moiety readily reacts with aldehydes and ketones to form hydrazones.[1] This reaction is a common strategy for creating more complex molecules with potential biological activities.

  • Cyclization Reactions: this compound is a key precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. These bicyclic structures are of significant interest in drug discovery due to their structural similarity to purines.[4][5]

Synthesis and Purification

The most common method for the synthesis of this compound involves the reaction of 2,4-dichloropyrimidine with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dichloropyrimidine

  • Hydrazine hydrate (60%)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (1.1 eq) in water to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water and then cold ethanol to remove unreacted starting materials and byproducts.

  • The product is dried under vacuum to yield this compound as a white to off-white solid.

Purification

The crude this compound can be further purified by recrystallization.

Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cooling in an ice bath may be required to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6][7][8]

Spectral Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Technique Expected Features
¹H NMR Signals corresponding to the pyrimidine ring protons and the protons of the hydrazine group. The pyrimidine protons typically appear as doublets in the aromatic region. The NH and NH₂ protons of the hydrazine group may appear as broad singlets.
¹³C NMR Resonances for the four carbon atoms of the pyrimidine ring. The carbon attached to the chlorine will be significantly deshielded.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3200-3400), C=N and C=C stretching of the pyrimidine ring (around 1500-1600), and C-Cl stretching (around 600-800).
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight (144.56 g/mol ) and an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a compound containing one chlorine atom.

Applications in Drug Discovery and Development

This compound is a versatile scaffold for the synthesis of compounds with a wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potential of pyrimidine derivatives as anticancer agents.[9] The hydrazone derivatives of pyrimidines, in particular, have shown promising activity.[10] The mechanism of action for these compounds can be diverse, including the inhibition of cyclin-dependent kinases (CDKs), protein tyrosine kinases, and dihydrofolate reductase, as well as the disruption of microtubule assembly.[11]

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. The pyrimidine core is a common feature in many clinically used antimicrobial drugs.

Visualizations

Synthesis and Derivatization Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent derivatization to form hydrazones and pyrazolo[3,4-d]pyrimidines.

G A 2,4-Dichloropyrimidine C This compound A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E Hydrazone Derivative C->E Condensation G Pyrazolo[3,4-d]pyrimidine Derivative C->G Cyclization D Aldehyde or Ketone D->E F Cyclizing Agent (e.g., orthoester) F->G

Synthesis and derivatization of this compound.
Hypothetical Anticancer Signaling Pathway

This diagram depicts a hypothetical mechanism of action for a this compound derivative as a kinase inhibitor, a common mode of action for pyrimidine-based anticancer drugs.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Promotes Drug Pyrimidine Derivative Drug->Kinase Inhibits

Hypothetical kinase inhibition by a pyrimidine derivative.

References

2-Chloro-4-hydrazinopyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Chloro-4-hydrazinopyrimidine

This guide provides essential technical data on this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Its distinct molecular structure, featuring a pyrimidine ring substituted with both a chlorine atom and a hydrazine group, makes it a versatile precursor in the synthesis of various biologically active molecules.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. This data is critical for experimental design, synthesis, and characterization.

PropertyValue
Molecular Formula C4H5ClN4[1][2][3]
Molecular Weight 144.56 g/mol [1][2][3]
IUPAC Name (2-chloropyrimidin-4-yl)hydrazine[1]
CAS Number 52476-87-6[1][2][3]
Melting Point 175-176 °C[2]
Density 1.53 g/cm³[2]

Structural and Logical Relationships

The following diagram illustrates the relationship between the compound and its core identifiers.

molecular_properties compound This compound Key Identifiers formula Molecular Formula C4H5ClN4 compound->formula has weight Molecular Weight 144.56 g/mol compound->weight has cas_number CAS Number 52476-87-6 compound->cas_number is

Core properties of this compound.

Experimental Protocols

While this guide does not detail specific experimental protocols, the provided physical properties are fundamental for designing procedures such as:

  • Recrystallization: The melting point of 175-176 °C is a key parameter for selecting an appropriate solvent system for purification.

  • Reaction Stoichiometry: The molecular weight of 144.56 g/mol is essential for calculating molar equivalents in synthetic reactions.

  • Analytical Characterization: Techniques such as Mass Spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy would reveal proton and carbon environments consistent with the chemical structure.

Further research into this compound would involve detailed spectroscopic analysis and reactivity studies to fully explore its potential as a building block in medicinal chemistry.

References

Spectroscopic Profile of 2-Chloro-4-hydrazinopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Chloro-4-hydrazinopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a comprehensive analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from the known spectroscopic characteristics of its precursors, 2,4-dichloropyrimidine and hydrazine, as well as structurally analogous compounds. This guide also outlines generalized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic characterization of synthesized compounds.

Introduction

This compound is a substituted pyrimidine derivative with potential applications as a building block in the synthesis of various biologically active molecules. The pyrimidine core is a key structural motif in numerous pharmaceuticals, and the introduction of a hydrazino group provides a reactive handle for further molecular elaboration. Accurate spectroscopic characterization is paramount for the verification of its synthesis and for subsequent use in drug discovery pipelines. This guide aims to provide a predictive spectroscopic framework for this compound to aid researchers in its identification and characterization.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data for 2,4-dichloropyrimidine and hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2Doublet1HH-6
~6.5 - 6.7Doublet1HH-5
~7.5 - 8.0Broad Singlet1HNH
~4.0 - 4.5Broad Singlet2HNH₂

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C-4
~160C-2
~158C-6
~105C-5

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized in the table below.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (hydrazine)
1650 - 1600MediumN-H bend (hydrazine)
1600 - 1550StrongC=N stretch (pyrimidine ring)
1550 - 1400Medium-StrongC=C stretch (pyrimidine ring)
800 - 750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
144/146High[M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl)
115Medium[M - NNH₂]⁺
79Medium[C₄H₃N₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Spectral width of 12-16 ppm, sufficient number of scans for adequate signal-to-noise ratio, relaxation delay of 1-5 seconds.

    • Referencing: Calibrate the chemical shifts to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR, relaxation delay of 2-5 seconds.

    • Referencing: Calibrate the chemical shifts to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.

    • Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction:

    • Electron Ionization (EI): Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatograph (LC).

  • Data Acquisition:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: Scan a mass range that includes the expected molecular ion peak (e.g., m/z 50-500).

    • Fragmentation (MS/MS): If desired, select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragment ion information for structural confirmation.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis of 2-Chloro-4- hydrazinopyrimidine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report / Publication Structure_Confirmation->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predictive spectroscopic dataset for this compound, which can serve as a valuable reference for researchers working on the synthesis and application of this compound. The provided data tables for NMR, IR, and MS, along with generalized experimental protocols, offer a comprehensive starting point for the structural elucidation of this and related pyrimidine derivatives. The outlined workflow emphasizes the integrated role of various spectroscopic techniques in modern chemical research. It is anticipated that this guide will facilitate the unambiguous identification and further development of this compound in various scientific endeavors.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Chloro-4-hydrazinopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] Among the vast landscape of pyrimidine derivatives, those functionalized with both a chloro group and a hydrazino moiety at the C2 and C4 positions, respectively, represent a class of compounds with significant and diverse therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 2-Chloro-4-hydrazinopyrimidine derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Anticancer Activity

Derivatives of the pyrimidine nucleus are fundamental in the development of anticancer agents.[2] The introduction of a hydrazone linkage has been a successful strategy in designing novel anticancer compounds.

Cytotoxic Activity

Several studies have demonstrated the potent cytotoxic effects of pyrimidine-based compounds against various cancer cell lines. For instance, a series of pyrazolo[1,5-a]pyrimidines, synthesized from a pyrimidine precursor, exhibited significant cytotoxicity. Specifically, compounds 5b and 5d showed notable activity against the MCF-7 (breast cancer) cell line, while compounds 5c and 5h were potent against HepG-2 (liver cancer) cells.[2] Similarly, other research has highlighted the anticancer potential of pyrimidine derivatives, with some compounds showing high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines.[3]

In another study, microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives yielded compounds with cytotoxic activity against HCT116 (colon cancer) and MCF7 cell lines.[4] Furthermore, quinoline-based hydrazide-hydrazone compounds have shown efficacy against neuroblastoma and breast adenocarcinoma cell lines.[5]

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 / EC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine 5b MCF-716.61 µg/ml[2]
Pyrazolo[1,5-a]pyrimidine 5d MCF-719.67 µg/ml[2]
Pyrazolo[1,5-a]pyrimidine 5c HepG-214.32 µg/ml[2]
Pyrazolo[1,5-a]pyrimidine 5h HepG-219.24 µg/ml[2]
2-amino-4-chloro-pyrimidine derivative 6 HCT11689.24 ± 1.36[4]
2-amino-4-chloro-pyrimidine derivative 6 MCF789.37 ± 1.17[4]
2-amino-4-chloro-pyrimidine derivative 1 HCT116209.17 ± 1.23[4]
2-amino-4-chloro-pyrimidine derivative 1 MCF7221.91 ± 1.37[4]
Quinazoline-chalcone 14g K-562 (Leukemia)0.622 - 1.81[3]
Quinazoline-chalcone 14g RPMI-8226 (Leukemia)0.622 - 1.81[3]
Quinazoline-chalcone 14g HCT-116 (Colon)0.622 - 1.81[3]
Quinazoline-chalcone 14g LOX IMVI (Melanoma)0.622 - 1.81[3]
Quinazoline-chalcone 14g MCF7 (Breast)0.622 - 1.81[3]
Quinoline hydrazide 17 SH-SY5Y (Neuroblastoma)2.9[5]
Quinoline hydrazide 17 Kelly (Neuroblastoma)1.3[5]
Quinoline hydrazide 17 MCF-7 (Breast)14.1[5]
Quinoline hydrazide 17 MDA-MB-231 (Breast)18.8[5]
2,4-diarylaminopyrimidine hydrazone 14f TPC-1 (Thyroid)0.113[6]
Mechanism of Action: Enzyme Inhibition

A key mechanism underlying the anticancer activity of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell cycle and proliferation.[2] For example, molecular docking studies have shown that certain pyrazolo[1,5-a]pyrimidines demonstrate promising binding affinity towards tyrosine kinase and cyclin-dependent kinase 2 (CDK2).[2] Other studies have identified Focal Adhesion Kinase (FAK) as a target for 2,4-diarylaminopyrimidine hydrazone derivatives, with some compounds showing potent FAK inhibitory activity.[6]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) FAK Focal Adhesion Kinase (FAK) RTK->FAK Signal Transduction Proliferation Cell Proliferation & Survival FAK->Proliferation CDK2 Cyclin-Dependent Kinase 2 (CDK2) CDK2->Proliferation Inhibitor 2-Chloro-4-hydrazino pyrimidine Derivative Inhibitor->RTK Potential Inhibitor->FAK Inhibitor->CDK2

Caption: Inhibition of key signaling kinases by pyrimidine derivatives.

Antimicrobial Activity

Hydrazone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[7][8][9][10][11][12]

Antibacterial and Antifungal Spectrum

Hydrazones incorporating a 2,4-dichloro moiety have shown considerable antibacterial and antifungal activities, comparable to standard drugs like ciprofloxacin and fluconazole.[7][8] These compounds were effective against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

Table 2: Antimicrobial Activity of Dichloro Hydrazone Derivatives

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/ml)Reference
Dichloro hydrazonesStaphylococcus aureus25-3125[7][8]
Campylobacter fetus25-3125[7][8]
Proteus mirabilis25-3112.5[7][8]
Methicillin-resistant S. aureus25-3125[7][8]

Enzyme Inhibition

Beyond anticancer and antimicrobial applications, derivatives of 2-chloropyrimidine have been investigated as inhibitors of various enzymes, highlighting their potential in treating a wider range of diseases.

Acetylcholinesterase (AChE) Inhibition

Novel 2-chloro-3-hydrazinopyrazine derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[13] The results indicated that the inhibitory effect is dependent on the nature of the substituents on the formyl group.[13]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC50 (µM)Reference
CHP43.76[13]
CHP54.2[13]
Donepezil (Standard)0.53[13]
Glutathione Reductase (GR) Inhibition

The inhibitory effects of pyrimidine and its derivatives on glutathione reductase (GR), an important enzyme in cancer treatment, have been explored.[14] 4-amino-2,6-dichloropyrimidine was found to be a particularly effective inhibitor of GR activity.[14]

Table 4: Glutathione Reductase (GR) Inhibitory Activity

CompoundIC50 (µM)Kᵢ (µM)Inhibition TypeReference
Pyrimidine0.9682.984 ± 0.83-[14]
4-amino-2-chloropyrimidine0.3771.847 ± 0.23-[14]
4-amino-6-chloropyrimidine0.3741.269 ± 0.83-[14]
4-amino-2,6-dichloropyrimidine0.3900.979 ± 0.23-[14]
β-Glucuronidase Inhibition

In the quest for potent β-glucuronidase inhibitors for conditions like colon cancer, 2-aminopyrimidine derivatives have been synthesized and evaluated.[15] One derivative, compound 24 , demonstrated significantly superior activity compared to the standard inhibitor.[15]

Table 5: β-Glucuronidase Inhibitory Activity

CompoundIC50 (µM)Reference
Compound 24 2.8 ± 0.10[15]
D-saccharic acid 1,4-lactone (Standard)45.75 ± 2.16[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Pyrimidine-based Schiff-bases

A common synthetic route involves the condensation reaction of a hydrazinopyrimidine with various formyl derivatives.[13]

Procedure:

  • To a mixture of a formyl derivative (0.5 mmol), absolute ethanol (15 mL), and glacial acetic acid (catalyst) in a 50-mL round-bottom flask, add 2-chloro-3-hydrazinopyrazine (0.5 mmol).[13]

  • Heat the mixture to reflux with stirring for approximately 7 hours.[13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane: ethyl acetate, 6:4).[13]

  • Upon completion, the product can be isolated and purified using standard techniques.

synthesis_workflow Start Start: Reactants Reactants 2-chloro-3-hydrazinopyrazine + Formyl derivative + Ethanol + Acetic Acid Start->Reactants Reflux Reflux with Stirring (7h) Reactants->Reflux TLC Monitor Reaction by TLC Reflux->TLC Workup Reaction Work-up & Purification TLC->Workup Reaction Complete Product Final Product: Pyrimidine-based Schiff-base Workup->Product

Caption: General workflow for the synthesis of pyrimidine-based Schiff-bases.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

  • Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a standard drug (e.g., 5-FU, Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE.

Procedure:

  • In a 96-well plate, add a solution of the enzyme (AChE), a buffer solution, and the test compounds at various concentrations.[13]

  • Add the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[13]

  • The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.

  • Measure the absorbance of the yellow product at a specific wavelength over time.[13]

  • The rate of color change is proportional to the enzyme activity. The inhibitory effect of the compounds is determined by comparing the enzyme activity in the presence and absence of the inhibitor.[13]

  • Calculate the IC50 values for each compound.[13]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The evidence presented in this guide underscores their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The modular nature of their synthesis allows for extensive structural modifications, providing a rich avenue for lead optimization and the development of novel therapeutics.

Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships in greater detail, and conducting in vivo studies to validate the promising in vitro findings. The continued exploration of this chemical space is poised to yield next-generation therapeutic agents with improved efficacy and safety profiles.

References

2-Chloro-4-hydrazinopyrimidine: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-hydrazinopyrimidine is a key heterocyclic building block that serves as a versatile precursor in the synthesis of a wide array of fused pyrimidine derivatives. Its unique bifunctional nature, possessing both a reactive chloro substituent and a nucleophilic hydrazino group, allows for a diverse range of chemical transformations. This makes it an invaluable tool in the construction of complex molecular scaffolds, particularly those with significant pharmacological importance.

The pyrimidine core is a fundamental motif in medicinal chemistry, present in numerous biologically active compounds, including nucleobases and a multitude of approved drugs. The strategic incorporation of a chloro group at the 2-position and a hydrazino moiety at the 4-position of the pyrimidine ring opens up synthetic routes to various fused heterocyclic systems. Notably, it is a crucial starting material for the synthesis of pyrazolo[3,4-d]pyrimidines and triazolo[1,5-c]pyrimidines. These scaffolds are recognized as privileged structures in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer. The pyrazolo[3,4-d]pyrimidine core, for instance, acts as a bioisostere of the purine ring, enabling competitive binding to the ATP-binding site of various kinases.

This technical guide provides a comprehensive overview of this compound as a building block in organic synthesis. It covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in its practical use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 52476-87-6[1][2]
Molecular Formula C₄H₅ClN₄[1]
Molecular Weight 144.56 g/mol [1]
Appearance Solid[3]
Melting Point 175-176 °C[4]
Boiling Point 406.27 °C at 760 mmHg (Predicted)[4]
Density 1.53 g/cm³ (Predicted)[4]
Solubility Soluble in ethanol[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons and the protons of the hydrazine group. The pyrimidine protons would appear in the aromatic region, and their splitting pattern would depend on the substitution. The NH and NH₂ protons of the hydrazine moiety would likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would display four distinct signals for the pyrimidine ring carbons. The carbon attached to the chlorine atom (C2) would be expected to have a chemical shift in the range of 160-165 ppm, while the carbon attached to the hydrazine group (C4) would be in a similar downfield region. The other two pyrimidine carbons would appear at higher field strengths.

Synthesis of this compound

The most common and direct route to this compound involves the nucleophilic substitution of a chlorine atom in 2,4-dichloropyrimidine with hydrazine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective monosubstitution.

A general workflow for the synthesis is depicted below:

Synthesis_Workflow Start 2,4-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Solvent Ethanol Solvent->Reaction Solvent Workup Filtration and Washing Reaction->Workup Reaction Mixture Product This compound Workup->Product

General synthesis workflow for this compound.

Experimental Protocol:

A detailed experimental protocol for a similar transformation is adapted here for the synthesis of this compound[5]:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol to remove any unreacted starting materials and by-products.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a solid.

Reactivity and Applications in Organic Synthesis

This compound is a bifunctional molecule with two primary sites of reactivity:

  • C2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.

  • Hydrazino Group: The hydrazine moiety is a potent dinucleophile. The terminal amino group is highly nucleophilic and can react with electrophiles. The internal nitrogen can also participate in cyclization reactions.

This dual reactivity makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Synthesis of Pyrazolo[3,4-d]pyrimidines

A major application of this compound is in the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent aromatization.

Pyrazole_Synthesis Start This compound Reaction Cyclocondensation Start->Reaction Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Reaction Product Pyrazolo[3,4-d]pyrimidine Derivative Reaction->Product

General scheme for pyrazolo[3,4-d]pyrimidine synthesis.
Synthesis of Triazolo[1,5-c]pyrimidines

Another important application is the synthesis of triazolopyrimidines. For instance, reaction with formic acid or its derivatives can lead to the formation of the triazole ring fused to the pyrimidine core.

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound and its analogs as building blocks.

Table 1: Synthesis of Pyrazole Derivatives from Hydrazinopyrimidines and 1,3-Dicarbonyls

Hydrazinopyrimidine Derivative1,3-Dicarbonyl CompoundSolventConditionsProductYield (%)Reference
4-Chloro-2-hydrazino-6-methylpyrimidineAcetylacetoneEthanolReflux, 3 h4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine-[6]
2-Hydrazino-6-methylpyrimidin-4-oneAcetylacetoneEthanolReflux, 3 h2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-one-[6]

Table 2: Synthesis of Fused Pyrimidine Derivatives

Starting MaterialReagent(s)SolventConditionsProductYield (%)Reference
4-Chloro-pyrazolo[3,4-d]pyrimidinePhenylhydrazine derivative, Et₃NEthanolReflux, 7 h4-(2-Arylhydrazinyl)-pyrazolo[3,4-d]pyrimidine-[7]
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃-Reflux, 18 h4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine65[8]
2,4,5-TrichloropyrimidineHydrazine hydrateEthanol25 °C, 4 h2-((5-Chloro-2-hydrazinylpyrimidin-4-yl)amino)-N-methylbenzamide-[1]

Experimental Protocols

Synthesis of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine[6]
  • Reaction Setup: A mixture of 4-chloro-2-hydrazino-6-methylpyrimidine (10 mmol) and acetylacetone (10 mmol) in ethanol (50 mL) is taken in a round-bottom flask.

  • Reaction: The reaction mixture is heated under reflux on a water bath for 3 hours.

  • Work-up: The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the separated solid is filtered, washed with water, and dried.

Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine[8]
  • Reaction Setup: 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is refluxed in phosphorus oxychloride (POCl₃).

  • Reaction: The reaction is carried out for 18 hours.

  • Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice.

  • Purification: The resulting precipitate is filtered, washed with water, and dried to give the crude product, which can be further purified by recrystallization to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Applications in Drug Discovery: Kinase Inhibitors

Derivatives of this compound, particularly pyrazolo[3,4-d]pyrimidines, are of significant interest in drug discovery as inhibitors of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold serves as an ATP-mimetic, binding to the ATP-binding pocket of kinases and inhibiting their catalytic activity. A prominent target class for these compounds are the Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

The following diagram illustrates a simplified signaling pathway involving CDK4/6 and the mechanism of action of a CDK4/6 inhibitor derived from a pyrazolo[3,4-d]pyrimidine scaffold.

Kinase_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb Protein CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Inhibitor Pyrazolo[3,4-d]pyrimidine CDK4/6 Inhibitor Inhibitor->CDK46 blocks ATP binding Inhibition

Simplified pathway of CDK4/6-mediated cell cycle progression and its inhibition.

Conclusion

This compound is a highly valuable and versatile building block in organic and medicinal chemistry. Its dual reactivity allows for the efficient construction of a variety of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and triazolopyrimidines. These scaffolds are central to the development of potent kinase inhibitors with applications in cancer therapy. The synthetic routes and experimental protocols provided in this guide are intended to facilitate the use of this important intermediate in the design and synthesis of novel bioactive molecules. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and innovative molecular architectures for drug discovery and development.

References

Reactivity of the Chlorine Atom in 2-Chloro-4-hydrazinopyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chloro-4-hydrazinopyrimidine, a critical heterocyclic building block in medicinal chemistry. The document elucidates the underlying principles governing its reactivity, details experimental protocols for its derivatization, and presents quantitative data to inform reaction optimization. Particular emphasis is placed on nucleophilic aromatic substitution reactions, which are pivotal for the synthesis of novel bioactive molecules. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of pyrimidine-based therapeutic agents.

Introduction

Pyrimidine scaffolds are integral to the structure of numerous biologically active compounds, including a variety of approved drugs. Their prevalence in medicinal chemistry is attributed to their ability to mimic the structure of endogenous purines and pyrimidines, allowing them to interact with a wide range of biological targets. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug discovery.

This compound is a versatile intermediate, offering multiple reaction sites for chemical modification. The chlorine atom at the C2 position is particularly susceptible to nucleophilic substitution, providing a facile entry point for the introduction of diverse functionalities. Understanding the reactivity of this position is paramount for the rational design of synthetic routes and the efficient generation of compound libraries for biological screening.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate reaction and purification conditions.

PropertyValueReference
Molecular Formula C4H5ClN4[1][2]
Molecular Weight 144.56 g/mol [1][2]
Melting Point 175-176 °C[1][2]
Boiling Point 406.266 °C at 760 mmHg[1][2]
Density 1.53 g/cm³[1][2]
XLogP3 1.18890[1][2]
PSA (Polar Surface Area) 63.8 Ų[1]

Reactivity of the Chlorine Atom

The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNA_r). This heightened reactivity is a consequence of the electron-withdrawing nature of the two ring nitrogen atoms, which stabilizes the Meisenheimer intermediate formed during the reaction.

Nucleophilic Aromatic Substitution (SNA_r)

The general mechanism for the SNA_r reaction at the C2 position of this compound is depicted below. A nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate (Meisenheimer complex). The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the substituted product.

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Factors Influencing Reactivity

Several factors influence the rate and outcome of the substitution reaction:

  • Nature of the Nucleophile: Stronger nucleophiles generally react faster. The nucleophilicity is influenced by factors such as basicity, polarizability, and the alpha effect (as seen with hydrazine).

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are typically preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: Higher temperatures generally increase the reaction rate, but may also lead to side reactions.

  • Presence of a Base: A non-nucleophilic base is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the products.

Experimental Protocols

The following sections provide detailed, generalized protocols for the substitution of the chlorine atom in this compound with various nucleophiles.

General Workflow for Nucleophilic Substitution

experimental_workflow start Start dissolve Dissolve this compound and nucleophile in a suitable solvent start->dissolve add_base Add a non-nucleophilic base (e.g., K2CO3, Et3N) dissolve->add_base reaction Heat the reaction mixture (monitor by TLC) add_base->reaction workup Aqueous work-up (extraction) reaction->workup purification Purify the crude product (column chromatography or recrystallization) workup->purification characterization Characterize the final product (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for nucleophilic substitution.

Reaction with Amines (Amination)

Objective: To synthesize 2-amino-4-hydrazinopyrimidine derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (1.1 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a stirred solution of the substituted amine in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add this compound portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-hydrazinopyrimidine derivative.

Reaction with Thiols (Thiolation)

Objective: To synthesize 2-thioether-4-hydrazinopyrimidine derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted thiol (1.1 eq)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Ethanol

Procedure:

  • Dissolve the substituted thiol in ethanol.

  • Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound in ethanol dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction with Alcohols/Phenols (Alkoxylation/Aryloxylation)

Objective: To synthesize 2-ether-4-hydrazinopyrimidine derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted alcohol or phenol (1.2 eq)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile or DMF

Procedure:

  • To a suspension of the substituted alcohol/phenol and potassium carbonate in anhydrous acetonitrile, add this compound.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes expected yields for the nucleophilic substitution reactions on this compound with different classes of nucleophiles. These are representative values and may vary depending on the specific substrate and reaction conditions.

Nucleophile ClassRepresentative NucleophileExpected Yield (%)
Primary Amines Aniline75-90
Secondary Amines Piperidine80-95
Thiols Thiophenol70-85
Phenols Phenol60-80
Alcohols Ethanol50-70

Role in Drug Discovery and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to their structural similarity to purines, which allows them to act as "hinge-binding" motifs for protein kinases. By modifying the substituent at the C2 position, the selectivity and potency of these inhibitors can be fine-tuned.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response drug Pyrimidine Derivative (Kinase Inhibitor) kinase Protein Kinase (e.g., EGFR, CDK) drug->kinase Inhibits ATP Binding phosphorylation Substrate Phosphorylation kinase->phosphorylation Catalyzes atp ATP atp->kinase downstream Downstream Signaling phosphorylation->downstream proliferation Cell Proliferation / Survival downstream->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibition leads to

Caption: Inhibition of a generic kinase signaling pathway.

The hydrazino group at the C4 position can also be utilized for further derivatization, for example, through condensation with aldehydes or ketones to form hydrazones, which themselves can be biologically active.[3]

Conclusion

The chlorine atom in this compound exhibits high reactivity towards a wide range of nucleophiles, making it an exceptionally useful intermediate in the synthesis of diverse heterocyclic compounds. The straightforward nature of these substitution reactions, coupled with the potential for further modification of the hydrazino group, provides a robust platform for the development of novel therapeutic agents. The experimental protocols and reactivity data presented in this guide offer a solid foundation for researchers to explore the chemical space around this valuable pyrimidine scaffold.

References

The Pivotal Role of the Hydrazine Moiety in the Reaction Chemistry of 2-Chloro-4-hydrazinopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of the hydrazine group in the reactions of 2-chloro-4-hydrazinopyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique reactivity conferred by its constituent functional groups. The hydrazine moiety, in particular, serves as a highly nucleophilic center, enabling a diverse array of chemical transformations. This document details the key reactions involving the hydrazine group, including hydrazone formation, cyclization, and cyclocondensation reactions, which lead to the synthesis of a variety of heterocyclic scaffolds with significant therapeutic potential. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are provided to support researchers in the application of this compound in their synthetic and drug discovery endeavors.

Introduction

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position.[1] This substitution pattern imparts a rich and versatile chemical reactivity to the molecule, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] The electron-withdrawing nature of the pyrimidine ring and the chlorine atom enhances the nucleophilicity of the terminal nitrogen of the hydrazine group, making it the primary site of reactivity in many reactions. This guide focuses on the pivotal role of this hydrazine group, elucidating its involvement in key synthetic transformations and its contribution to the generation of diverse molecular architectures for drug development.

The Nucleophilic Character of the Hydrazine Group

The hydrazine group (-NHNH2) in this compound is a potent nucleophile due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms. The terminal nitrogen atom is particularly reactive, readily attacking electrophilic centers. This inherent nucleophilicity is the driving force behind many of the characteristic reactions of this compound. The reactivity of the hydrazine moiety can be strategically exploited to construct a variety of heterocyclic systems, which are prevalent in numerous biologically active molecules.[1]

Key Reactions Involving the Hydrazine Group

The hydrazine group of this compound is the linchpin for a multitude of synthetic transformations, primarily hydrazone formation and cyclization/cyclocondensation reactions. These reactions provide access to a diverse range of heterocyclic compounds with significant pharmacological potential.

Hydrazone Formation

The reaction of the hydrazine group with aldehydes or ketones leads to the formation of hydrazones. This condensation reaction is a fundamental transformation in organic synthesis and is widely employed in the derivatization of this compound.[1] The resulting pyrimidinyl hydrazones are not only stable compounds in their own right but also serve as key intermediates for further synthetic manipulations, including cyclization reactions.[2] The general mechanism for hydrazone formation involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.

Hydrazone_Formation Pyrimidine This compound Intermediate1 [Intermediate 1] Pyrimidine->Intermediate1 + Carbonyl Carbonyl Aldehyde/Ketone (R-C(=O)-R') H_plus H+ Intermediate2 [Intermediate 2] Intermediate1->Intermediate2 + H+ Hydrazone Pyrimidinyl Hydrazone Intermediate2->Hydrazone - H2O Water H2O

Caption: General workflow for hydrazone formation.

Cyclization and Cyclocondensation Reactions

The hydrazine group, often after conversion to a hydrazone, is instrumental in the construction of fused heterocyclic systems. These intramolecular or intermolecular reactions with suitable reagents lead to the formation of stable five- or six-membered rings fused to the pyrimidine core.

One of the most important applications of this compound is in the synthesis of[1][3]triazolo[1,5-a]pyrimidines. These fused heterocyclic systems are of great interest due to their diverse biological activities, including anticonvulsant and anticancer properties.[4] The synthesis typically involves the reaction of a 2-hydrazinopyrimidine derivative with a reagent that provides a one-carbon unit, such as formic acid or orthoesters. The reaction proceeds through an initial acylation of the hydrazine followed by intramolecular cyclization and dehydration.

Triazolopyrimidine_Synthesis start This compound intermediate Acyclic Intermediate start->intermediate + reagent One-carbon source (e.g., Formic Acid) reagent->intermediate product [1,2,4]Triazolo[1,5-a]pyrimidine intermediate->product Cyclization Pyrazolylpyrimidine_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product This compound This compound Hydrazone Formation Hydrazone Formation This compound->Hydrazone Formation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Hydrazone Formation Intramolecular Cyclization Intramolecular Cyclization Hydrazone Formation->Intramolecular Cyclization Pyrazolylpyrimidine Pyrazolylpyrimidine Intramolecular Cyclization->Pyrazolylpyrimidine FAK_Signaling Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Autophosphorylation recruits & activates PI3K PI3K FAK->PI3K Activates Src->FAK Phosphorylates Akt Akt PI3K->Akt Activates Cell_Migration Cell Migration & Proliferation Akt->Cell_Migration Promotes Inhibitor Pyrimidine-based Hydrazone Inhibitor Inhibitor->FAK Inhibits Aurora_Kinase_Signaling AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 Activates p53 p53 AuroraA->p53 Inhibits TPX2 TPX2 TPX2->AuroraA Activates Mitotic_Progression Mitotic Progression PLK1->Mitotic_Progression Promotes Apoptosis Apoptosis p53->Apoptosis Induces Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibits EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine-based TKI Inhibitor->EGFR Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a key heterocyclic motif in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines are recognized as crucial pharmacophores due to their structural similarity to purines, enabling them to act as effective inhibitors for a variety of protein kinases and other enzymes implicated in oncological and inflammatory diseases. While direct synthesis from 2-chloro-4-hydrazinopyrimidine is not extensively documented, this guide presents a well-established and analogous synthetic strategy commencing from substituted hydrazinopyrimidines, which can be readily prepared from common starting materials. The protocols provided herein are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Introduction

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, forming the foundation of numerous compounds with significant therapeutic potential. Its structural analogy to adenine allows it to effectively compete for the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways involved in cell proliferation and survival. Consequently, derivatives of this heterocyclic system have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), Src tyrosine kinase, and Bruton's tyrosine kinase (BTK), showing promise in the treatment of various cancers and inflammatory disorders.

The synthesis of the pyrazolo[3,4-d]pyrimidine ring system is a cornerstone of medicinal chemistry programs aimed at developing novel kinase inhibitors. A common and effective strategy involves the cyclization of a 4-hydrazinopyrimidine derivative with a suitable one-carbon synthon, such as an orthoester or formamide. This approach allows for the efficient construction of the fused pyrazole ring onto the pyrimidine core. This document outlines a detailed protocol for such a transformation, providing researchers with the necessary information to synthesize this important class of compounds.

Experimental Protocols

This section details the experimental procedures for the synthesis of a representative 1-substituted-4-chloropyrazolo[3,4-d]pyrimidine from a 4,6-dichloropyrimidine-5-carboxaldehyde and a substituted hydrazine. This method is a reliable alternative for accessing the pyrazolo[3,4-d]pyrimidine core.

Protocol 1: Synthesis of 1-Aryl-4-chloropyrazolo[3,4-d]pyrimidines

This protocol describes the two-step synthesis of 1-aryl-4-chloropyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine-5-carboxaldehyde and aryl hydrazines. The first step involves the formation of a hydrazone intermediate, followed by thermal cyclization.

Materials:

  • 4,6-Dichloropyrimidine-5-carboxaldehyde

  • Substituted aryl hydrazine (e.g., phenylhydrazine)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Hydrazone Formation:

    • To a solution of 4,6-dichloropyrimidine-5-carboxaldehyde (1.0 eq) in the chosen anhydrous solvent, add the substituted aryl hydrazine (1.0-1.1 eq) at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

    • The formation of the hydrazone can often be observed by a color change and the precipitation of the product.

  • Cyclization:

    • Once the hydrazone formation is complete, heat the reaction mixture to reflux.

    • Continue heating at reflux and monitor the cyclization by TLC. The disappearance of the hydrazone spot and the appearance of a new, more polar spot indicates the formation of the pyrazolo[3,4-d]pyrimidine product.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford the pure 1-aryl-4-chloropyrazolo[3,4-d]pyrimidine.

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 1-Aryl-4-chloropyrazolo[3,4-d]pyrimidines

EntryAryl HydrazineSolventReaction Time (Hydrazone)Reaction Time (Cyclization)Yield (%)
1PhenylhydrazineToluene2 h12 h85-95
24-MethylphenylhydrazineDioxane2 h10 h80-90
34-ChlorophenylhydrazineToluene3 h14 h82-92

Visualization of the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of 1-substituted-4-chloropyrazolo[3,4-d]pyrimidines.

Synthesis_Workflow reagents 4,6-Dichloropyrimidine- 5-carboxaldehyde + R-NHNH2 hydrazone Hydrazone Formation (Solvent, RT) reagents->hydrazone Step 1 cyclization Thermal Cyclization (Reflux) hydrazone->cyclization Step 2 product 1-R-4-chloropyrazolo- [3,4-d]pyrimidine cyclization->product

Caption: Synthetic workflow for 1-substituted pyrazolo[3,4-d]pyrimidines.

Signaling Pathway Context

Pyrazolo[3,4-d]pyrimidines often exert their biological effects by inhibiting protein kinases involved in cellular signaling pathways that are frequently dysregulated in cancer. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors.

Kinase_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor Binds downstream_kinase Downstream Kinase (e.g., Src, BTK) receptor->downstream_kinase Activates transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates cellular_response Cell Proliferation, Survival, Angiogenesis transcription_factor->cellular_response Promotes inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->downstream_kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The synthetic protocols and accompanying information provided in this document are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrazolo[3,4-d]pyrimidine scaffold. The described synthetic route offers a reliable and versatile method for accessing a wide range of derivatives for biological evaluation. As the field of kinase inhibitor research continues to evolve, the fundamental chemistry outlined herein will remain a critical tool for the synthesis of next-generation targeted therapies.

The Versatility of 2-Chloro-4-hydrazinopyrimidine in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 29, 2025 – 2-Chloro-4-hydrazinopyrimidine has emerged as a pivotal building block in medicinal chemistry, providing a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Researchers and drug development professionals are increasingly leveraging its unique chemical reactivity to develop novel drug candidates targeting a range of diseases, including cancer and microbial infections. This report provides detailed application notes and experimental protocols to facilitate further research and development in this promising area.

The pyrimidine core, substituted with a reactive chlorine atom and a nucleophilic hydrazine group, allows for facile chemical modifications, leading to the construction of fused ring systems such as pyrazolopyrimidines and triazolopyrimidines. These scaffolds are bioisosteres of endogenous purines, enabling them to interact with a variety of biological targets.

Key Applications in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of biological activities:

  • Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from this compound, has proven to be a potent inhibitor of various protein kinases implicated in cancer progression. These include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of cell growth and division.[1][2]

  • Antimicrobial Activity: The inherent antimicrobial properties of the pyrimidine and pyrazole rings have been exploited to develop novel antibacterial and antifungal agents.[3][4][5] Pyrazolopyrimidine derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

  • Anti-proliferative Effects: Numerous compounds derived from this scaffold have exhibited potent cytotoxic activity against a range of cancer cell lines, highlighting their potential as anticancer therapeutics.[1][2][6]

Data Presentation

Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound IDTarget KinaseIC50 (µM)Cancer Cell LineGI50 (µM)Reference
4 EGFR0.054--[1]
15 EGFR0.135Full NCI 60-cell panel0.018 - 9.98[1]
16 EGFR0.034Full NCI 60-cell panel0.018 - 9.98[1]
12b EGFR (Wild Type)0.016A5498.21[7]
12b EGFR (T790M Mutant)0.236HCT-11619.56[7]
14 CDK2/cyclin A20.057MCF-7, HCT-116, HepG-20.045, 0.006, 0.048[2]
13 CDK2/cyclin A20.081--[2]
15 (CDK2 study) CDK2/cyclin A20.119MCF-7, HCT-116, HepG-20.046, 0.007, 0.048[2]
Sorafenib (control) CDK2/cyclin A20.184MCF-7, HCT-116, HepG-20.144, 0.176, 0.019[2]
Antimicrobial Activity of Pyrazolopyrimidine Derivatives
Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
4b S. aureus185--[4]
4c S. aureus78--[4]
4d S. aureus156C. albicans312.5[4]
7c S. aureus78--[4]
7d S. aureus102C. albicans312.5[4]
3 E. coli---[3]
6 Various bacteria & fungi---[3]
13 Various bacteria & fungi---[3]
14 Various bacteria & fungi---[3]

Experimental Protocols

Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidines

This protocol describes a general procedure for the synthesis of pyrazolo[3,4-d]pyrimidines via the condensation of this compound with a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the substituted 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis of[1][3][8]Triazolo[4,3-c]pyrimidines

This protocol outlines the synthesis of triazolopyrimidines from this compound and an orthoester.

Materials:

  • This compound

  • Triethyl orthoformate

  • Pyridine

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Suspend this compound (1 equivalent) in pyridine in a round-bottom flask.

  • Add triethyl orthoformate (1.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the pyridine under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation.

  • Collect the solid product by filtration and wash with diethyl ether.

  • Purify the crude product by column chromatography or recrystallization to yield the desired[1][3][8]triazolo[4,3-c]pyrimidine.

  • Confirm the structure of the product by spectroscopic methods.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant Kinase (e.g., EGFR, CDK2)

  • Kinase Buffer

  • ATP

  • Substrate (specific to the kinase)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the test compound dilutions.

  • Add the recombinant kinase to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis start This compound intermediate1 Pyrazolo[3,4-d]pyrimidine Derivatives start->intermediate1 + 1,3-Dicarbonyl intermediate2 Triazolopyrimidine Derivatives start->intermediate2 + Orthoester kinase_assay Kinase Inhibition Assay intermediate1->kinase_assay antimicrobial_assay Antimicrobial Assay intermediate1->antimicrobial_assay intermediate2->kinase_assay intermediate2->antimicrobial_assay ic50 IC50 Determination kinase_assay->ic50 mic MIC Determination antimicrobial_assay->mic

Caption: Experimental workflow from synthesis to biological evaluation.

signaling_pathway EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibitor->CDK2

Caption: Inhibition of cancer-related signaling pathways.

The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective therapeutic agents. The protocols and data presented herein are intended to serve as a valuable resource for the scientific community to accelerate these efforts.

References

Application Notes and Protocols: Nucleophilic Substitution on 2-Chloro-4-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-hydrazinopyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, possessing both a reactive chloro substituent and a nucleophilic hydrazino group, make it an ideal scaffold for the synthesis of a diverse array of pyrimidine-based compounds. The pyrimidine core is a common motif in numerous biologically active molecules, and the ability to functionalize it at the 2-position via nucleophilic aromatic substitution (SNAr) opens up avenues for creating novel derivatives with potential therapeutic applications.

These application notes provide a detailed protocol for performing nucleophilic substitution reactions on this compound with various nucleophiles, including amines, thiols, and alcohols. Furthermore, it highlights a key application of the resulting 2-substituted-4-hydrazinopyrimidine derivatives in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.

Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds via an SNAr mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atom at the 2-position towards nucleophilic attack. The reaction is typically carried out in a suitable solvent and often in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The general reaction scheme is depicted below:

Caption: General scheme for the nucleophilic substitution on this compound.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Amines (Conventional Heating)

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines under conventional heating.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol, n-Propanol, or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the appropriate solvent (e.g., ethanol, 10 mL per mmol of substrate).

  • Add the substituted amine (1.1 - 1.5 eq) to the suspension.

  • Add a base such as triethylamine or DIPEA (1.5 - 2.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Protocol 2: Nucleophilic Substitution with Amines (Microwave-Assisted)

This protocol provides an expedited method for the reaction of this compound with amines using microwave irradiation.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • Triethylamine (TEA)

  • Anhydrous n-propanol

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vial, place this compound (1.0 eq).

  • Add anhydrous n-propanol (e.g., 2 mL per mmol of substrate).

  • Add the substituted amine (1.0 eq).

  • Add triethylamine (1.0 eq).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Nucleophilic Substitution with Thiols and Alcohols

This protocol outlines a general approach for the reaction with thiol and alcohol nucleophiles.

Materials:

  • This compound

  • Thiol or Alcohol

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol or alcohol (1.2 eq) and anhydrous DMF or THF.

  • Cool the solution in an ice bath (0 °C).

  • Carefully add a base such as sodium hydride (1.2 eq) portion-wise to generate the corresponding thiolate or alkoxide. For less acidic nucleophiles, a weaker base like potassium carbonate may be sufficient.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive nucleophiles.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on chloro-pyrimidines with various amines, providing a reference for expected outcomes.

EntryNucleophile (Amine)BaseSolventMethodTemp (°C)TimeYield (%)
1AnilineTEAEthanolConventional8012 h85
24-MethylanilineTEAEthanolConventional8010 h88
34-MethoxyanilineTEAEthanolConventional8012 h90
4PiperidineTEAn-PropanolMicrowave12020 min92
5MorpholineTEAn-PropanolMicrowave12015 min95
6N-MethylpiperazineTEAn-PropanolMicrowave14025 min89

Application: Synthesis of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

A significant application of the synthesized 2-substituted-4-hydrazinopyrimidines is their use as precursors for the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a cyclization reaction with a suitable 1,3-dicarbonyl compound or its equivalent.

Caption: General route to pyrazolo[1,5-a]pyrimidines.

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The diagram below illustrates the general experimental workflow from the starting material to the final biologically active compounds and a simplified representation of a kinase signaling pathway that can be targeted by these inhibitors.

G cluster_workflow Experimental Workflow cluster_pathway Targeted Kinase Signaling Pathway (e.g., MAPK/ERK Pathway) start This compound step1 Nucleophilic Aromatic Substitution (S N Ar) start->step1 intermediate 2-Substituted-4-hydrazinopyrimidine step1->intermediate step2 Cyclization intermediate->step2 product Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) step2->product inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor product->inhibitor Biological Screening gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) gf->receptor ras Ras receptor->ras raf B-Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor->raf inhibitor->mek

Caption: Experimental workflow and targeted signaling pathway.

Signaling Pathway Description:

The diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade involved in cell proliferation, differentiation, and survival. Growth factors bind to Receptor Tyrosine Kinases (RTKs) like EGFR, leading to the activation of Ras. Ras, in turn, activates a kinase cascade, starting with Raf (e.g., B-Raf), followed by MEK, and then ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors, ultimately regulating gene expression related to cell growth.

In many cancers, mutations in components of this pathway, such as B-Raf, lead to its constitutive activation and uncontrolled cell proliferation. Pyrazolo[1,5-a]pyrimidine derivatives, synthesized from this compound, have been identified as potent inhibitors of kinases like B-Raf and MEK.[1][2] By blocking the activity of these kinases, these compounds can inhibit the downstream signaling cascade, thereby preventing cancer cell proliferation and survival.[1] This makes the nucleophilic substitution on this compound a critical first step in the development of targeted cancer therapies.

References

Application of 2-Chloro-4-hydrazinopyrimidine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] The functionalization of the pyrimidine ring allows for the fine-tuning of these activities and the creation of novel compounds with improved efficacy and selectivity. 2-Chloro-4-hydrazinopyrimidine is a key intermediate in the synthesis of diverse heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, which are known for their biological activities.[4][5] The presence of a reactive chlorine atom and a nucleophilic hydrazine group makes this compound a versatile building block for creating complex molecular architectures for agrochemical applications.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a pyrazolo[3,4-d]pyrimidine derivative, a scaffold with potential agrochemical applications.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A common and efficient method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is the condensation reaction between a hydrazinopyrimidine and a β-ketoester.[6] This reaction proceeds through a cyclization mechanism to yield the fused heterocyclic system. The following protocol describes a representative synthesis of a 4-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-ol from this compound and ethyl acetoacetate.

Experimental Protocol: Synthesis of 2-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Materials:

  • This compound (C₄H₅ClN₄, MW: 144.56)[7]

  • Ethyl acetoacetate (C₆H₁₀O₃, MW: 130.14)

  • Ethanol (anhydrous)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.45 g, 10 mmol) and anhydrous ethanol (50 mL). Stir the mixture to obtain a suspension.

  • Addition of Reagents: To the suspension, add ethyl acetoacetate (1.30 g, 10 mmol) followed by glacial acetic acid (2 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain the final 2-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Data Presentation

The synthesized pyrimidine derivatives can be screened for their biological activities. The following table summarizes the herbicidal activity of some pyrimidine derivatives against various weed species. This data provides a reference for the potential efficacy of newly synthesized compounds.

Compound IDTarget WeedApplication Rate (g/ha)Inhibition Rate (%)Reference
W103Brassica campestris15013.9[8]
W104Brassica campestris15070.8[8]
W103Echinochloa crusgalli15040.1[8]
W104Echinochloa crusgalli15065.3[8]
2o Agrostis stolonifera1 mMGood activity (4-5 ranking)[9][10]

Visualizations

Synthetic Pathway

synthetic_pathway This compound This compound C₄H₅ClN₄ Intermediate Cyclization Intermediate This compound->Intermediate + Ethyl acetoacetate Ethanol, Acetic Acid, Reflux Ethyl_acetoacetate Ethyl acetoacetate C₆H₁₀O₃ Final_Product 2-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Intermediate->Final_Product

Caption: Synthetic route to a pyrazolo[3,4-d]pyrimidine.

Experimental Workflow

experimental_workflow start Start reaction_setup Reaction Setup: - this compound - Anhydrous Ethanol start->reaction_setup add_reagents Add Reagents: - Ethyl acetoacetate - Glacial Acetic Acid reaction_setup->add_reagents reflux Reflux for 6-8 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end End Product: 2-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one dry->end

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of agrochemically relevant pyrazolo[3,4-d]pyrimidine derivatives. The protocol outlined provides a robust method for the synthesis of this important scaffold, which can then be further modified to develop novel herbicides, fungicides, and insecticides. The continued exploration of pyrimidine chemistry is crucial for the discovery of new and effective crop protection agents.

References

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 2-Chloro-4-hydrazinopyrimidine and β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines through the cyclocondensation reaction of 2-chloro-4-hydrazinopyrimidine with various β-ketoesters. This reaction is a fundamental step in the generation of a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.

Introduction

The pyrazolo[3,4-d]pyrimidine core is a purine analogue that is prevalent in a wide range of biologically active compounds.[1] These derivatives have been reported to exhibit a multitude of pharmacological properties, including acting as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1] Notably, certain pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.

The reaction between this compound and a β-ketoester is a classical and efficient method for constructing the pyrazolo[3,4-d]pyrimidine fused ring system. The reaction proceeds via an initial condensation between the hydrazino group of the pyrimidine and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization to form the fused pyrazole ring.

Reaction Scheme and Mechanism

The general reaction involves the condensation of this compound with a β-ketoester, leading to the formation of a 2-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. The reaction is typically acid- or base-catalyzed.

General Reaction Scheme:

G A This compound C 2-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative A->C + B β-Ketoester B->C Catalyst (Acid or Base) Heat

Caption: General reaction for the synthesis of pyrazolo[3,4-d]pyrimidines.

Reaction Workflow:

The reaction mechanism initiates with the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on one of the carbonyl carbons of the β-ketoester. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the other hydrazinyl nitrogen on the remaining carbonyl group, followed by another dehydration step, yields the final pyrazolo[3,4-d]pyrimidine product.

G cluster_0 Reaction Stages Start This compound + β-Ketoester Step1 Nucleophilic attack of hydrazino group on β-ketoester carbonyl Start->Step1 Step2 Formation of Hydrazone Intermediate (via dehydration) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Final Dehydration Step3->Step4 End Pyrazolo[3,4-d]pyrimidine product Step4->End

Caption: Workflow of the cyclocondensation reaction.

Applications of Resulting Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in drug discovery. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets.

  • Oncology: Many derivatives have demonstrated potent anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.

  • Virology: Certain compounds have shown promising antiviral properties.

  • Inflammation: The scaffold is also found in molecules with anti-inflammatory effects.

  • Central Nervous System: Some derivatives have been explored for their potential in treating neurological disorders.

Experimental Protocols

The following protocols are representative methods for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound and various β-ketoesters. The reaction conditions may require optimization depending on the specific β-ketoester used.

Protocol 1: Reaction with Ethyl Acetoacetate

Objective: To synthesize 2-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Protocol 2: Reaction with Diethyl Malonate

Objective: To synthesize ethyl 2-chloro-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate.

Materials:

  • This compound

  • Diethyl malonate

  • Ethanol (absolute)

  • Sodium ethoxide (catalyst)

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) and stir for 15 minutes at room temperature.

  • Add diethyl malonate (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 10-14 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with 1 M hydrochloric acid to a pH of approximately 7.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazolo[3,4-d]pyrimidines from a hydrazinopyrimidine precursor and various β-dicarbonyl compounds. Please note that these are generalized yields and may vary based on specific reaction conditions and the exact starting materials used.

Entryβ-Ketoester/β-Dicarbonyl CompoundProductTypical Yield (%)
1Ethyl Acetoacetate2-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one75-85
2Diethyl MalonateEthyl 2-chloro-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate60-70
3Acetylacetone2-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine80-90
4Ethyl Benzoylacetate2-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one70-80

Troubleshooting and Safety Precautions

  • Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium metal is highly reactive with water and should be handled with extreme care.

  • Anhydrous Conditions: For reactions involving sodium ethoxide, ensure all glassware is oven-dried and the ethanol is absolute to prevent quenching of the base.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of the reaction. Use an appropriate solvent system to achieve good separation of the starting material and product.

  • Purification: The polarity of the final product will vary depending on the substituents from the β-ketoester. The solvent system for column chromatography should be optimized accordingly.

  • Low Yields: If yields are low, consider increasing the reaction time, adjusting the amount of catalyst, or using a higher boiling point solvent if the reactants are not fully consumed. In the case of the base-catalyzed reaction, ensure the freshness and purity of the sodium ethoxide.

These protocols and notes are intended to serve as a guide for the synthesis of pyrazolo[3,4-d]pyrimidines. Researchers are encouraged to adapt and optimize these methods for their specific needs.

References

Application Notes and Protocols: Synthesis of Fused Pyrimidine Heterocycles Using 2-Chloro-4-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-hydrazinopyrimidine is a versatile and highly reactive building block in organic synthesis, particularly for the construction of fused pyrimidine heterocycles.[1] Its unique structure, featuring a reactive chlorine atom and a nucleophilic hydrazine moiety, allows for a variety of chemical transformations.[1] Fused pyrimidine systems are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities.[2][3][4]

This document provides detailed application notes and experimental protocols for the synthesis of two important classes of fused pyrimidine heterocycles—pyrazolo[3,4-d]pyrimidines and[1][2][4]triazolo[4,3-c]pyrimidines—using this compound as a key starting material.

I. Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are analogs of purines and are known to exhibit diverse biological activities, making them attractive targets for drug development.[5][6] The synthesis typically involves the reaction of a hydrazinopyrimidine with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the fused pyrazole ring.

Application Notes:

The reaction of this compound with various cyclizing agents can lead to the formation of a range of substituted pyrazolo[3,4-d]pyrimidines. The choice of the 1,3-dicarbonyl compound and reaction conditions can be tailored to introduce desired substituents on the pyrazole ring, which in turn can influence the biological activity of the final compound. For instance, the use of acetylacetone will introduce two methyl groups onto the pyrazole ring. The chlorine atom at the 4-position of the resulting fused ring system can be further functionalized through nucleophilic substitution reactions to generate a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives from this compound and a 1,3-dicarbonyl compound.

Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines

G cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Work-up and Purification start This compound + 1,3-Dicarbonyl Compound reaction Reflux in Ethanol with catalytic acid start->reaction product1 Intermediate Hydrazone (often not isolated) reaction->product1 cyclization Intramolecular Cyclization product1->cyclization product2 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Derivative cyclization->product2 workup Cooling, Precipitation, and Filtration product2->workup purification Recrystallization (e.g., from Ethanol) workup->purification final_product Pure Fused Heterocycle purification->final_product

Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add the 1,3-dicarbonyl compound (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary:

Reactant (1,3-Dicarbonyl)ProductReaction Time (h)Yield (%)
Acetylacetone4-Chloro-3,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine585-95
Ethyl acetoacetate4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one680-90
Malononitrile5-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile488-96

II. Synthesis of[1][2][4]Triazolo[4,3-c]pyrimidines

[1][2][4]Triazolo[4,3-c]pyrimidines represent another class of fused pyrimidines with significant pharmacological potential.[7] Their synthesis often involves the cyclization of a hydrazinopyrimidine with a one-carbon synthon, such as orthoesters or carboxylic acids.

Application Notes:

The reaction of this compound with various one-carbon sources provides a direct route to[1][2][4]triazolo[4,3-c]pyrimidines. For example, using triethyl orthoformate will result in an unsubstituted triazole ring, while using other orthoesters or carboxylic acid derivatives can introduce substituents at the 3-position of the triazole ring. The resulting products can undergo further modifications, particularly at the chloro-substituted position, to generate diverse chemical entities for biological screening. An interesting aspect of this reaction is the potential for Dimroth rearrangement under certain conditions, leading to the formation of the more thermodynamically stable[1][2][4]triazolo[1,5-c]pyrimidine isomers.[7]

Experimental Protocol: Synthesis of 7-Chloro-[1][2][4]triazolo[4,3-c]pyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of 7-chloro-[1][2][4]triazolo[4,3-c]pyrimidine derivatives from this compound.

Signaling Pathway for Triazolo[4,3-c]pyrimidine Formation

G cluster_0 Reaction Pathway start This compound intermediate Formimidate Intermediate start->intermediate + Reagent reagent One-Carbon Synthon (e.g., Triethyl Orthoformate) cyclization Dehydrative Cyclization intermediate->cyclization product 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine cyclization->product rearrangement Dimroth Rearrangement (Heat/Acid/Base) product->rearrangement isomer 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine (Isomeric Product) rearrangement->isomer

Caption: Synthesis and Rearrangement of Triazolopyrimidines.

Materials:

  • This compound

  • One-carbon synthon (e.g., triethyl orthoformate, formic acid, aromatic aldehydes)

  • Solvent (e.g., ethanol, acetic acid)

  • Standard laboratory glassware

  • Heating source

  • Magnetic stirrer

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add an excess of the one-carbon synthon. For example, if using triethyl orthoformate, it can also serve as the solvent. If using an aldehyde, dissolve the starting materials in a suitable solvent like ethanol.

  • Heat the reaction mixture to reflux for 3-8 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess reagent and solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Quantitative Data Summary:

Reagent (One-Carbon Synthon)ProductReaction Time (h)Yield (%)
Triethyl orthoformate7-Chloro-[1][2][4]triazolo[4,3-c]pyrimidine480-90
Formic acid7-Chloro-[1][2][4]triazolo[4,3-c]pyrimidine675-85
Benzaldehyde7-Chloro-3-phenyl-[1][2][4]triazolo[4,3-c]pyrimidine870-80

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of fused pyrimidine heterocycles. The protocols provided herein offer robust and efficient methods for the preparation of pyrazolo[3,4-d]pyrimidines and[1][2][4]triazolo[4,3-c]pyrimidines. These methodologies can be readily adapted and expanded by researchers in academia and industry to generate novel compounds with potential therapeutic applications. The ability to further functionalize the chloro-substituent on the fused ring systems opens up extensive possibilities for the development of new chemical entities in drug discovery programs.

References

Application Notes and Protocols for 2-Chloro-4-hydrazinopyrimidine as a Precursor for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of compounds derived from 2-Chloro-4-hydrazinopyrimidine. This precursor is a valuable building block for the development of novel antimicrobial agents, particularly fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The pyrimidine scaffold is a key component of nucleic acids, rendering its analogs potent agents for therapeutic intervention. This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, which have shown promising activity against a range of microbial pathogens. The introduction of a hydrazinyl group at the 4-position and a chloro group at the 2-position of the pyrimidine ring provides reactive sites for further chemical modifications, leading to the generation of diverse chemical libraries for antimicrobial screening.

Synthesis of Antimicrobial Agents

A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic heterocyclic compounds are formed through the reaction of the hydrazinyl group of the precursor with β-ketoesters or their equivalents. The resulting pyrazole ring fused to the pyrimidine core creates a scaffold with significant biological potential.

General Synthetic Pathway

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound generally follows a cyclocondensation reaction. The hydrazinyl moiety of the pyrimidine precursor attacks the carbonyl group of a β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring.

Synthesis_Workflow Precursor This compound Intermediate Hydrazone Intermediate Precursor->Intermediate Reaction Reagent β-Ketoester (e.g., Ethyl Acetoacetate) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heating Product Pyrazolo[1,5-a]pyrimidine Derivative Cyclization->Product Dehydration

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol describes a representative synthesis of a pyrazolo[1,5-a]pyrimidine derivative using this compound and acetylacetone as the β-dicarbonyl compound.

Materials:

  • This compound

  • Acetylacetone

  • Ethanol

  • Glacial Acetic Acid

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add acetylacetone (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Antimicrobial Activity

Derivatives of this compound, particularly pyrazolo[1,5-a]pyrimidines, have been evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazolo[1,5-a]pyrimidine derivatives against common microbial strains.

Compound IDDerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
CMPD-1 5-chloro-7-(4-methyl-piperazin -1-yl)-pyrazolo[1,5-a]pyrimidine (CMPS)>100>100Not Reported
CMPD-2 N'-(5-chloro-pyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl -propane-1,3-diamine (NCPS)>100>100Not Reported
CMPD-3 Representative pyrazolo[1,5-a]pyrimidine125-250Not ReportedNot Reported

Note: Data is compiled from various sources and represents the activity of structurally related compounds. The activity of directly synthesized derivatives from this compound should be experimentally determined.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the standard procedure for determining the MIC of newly synthesized compounds.

Materials:

  • Synthesized pyrazolo[1,5-a]pyrimidine derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Microplate reader (optional)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Create a two-fold serial dilution of the compound stock solution across the wells by transferring 100 µL from the first well to the second, and so on, to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the prepared inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative Control: A well containing only broth and inoculum (no compound).

    • Solvent Control: A well containing the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure optical density.

Mechanism of Action

While the exact mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives is still under investigation, it is hypothesized that they may interfere with essential cellular processes in microorganisms. Given their structural similarity to purines, they could act as antimetabolites, disrupting nucleic acid synthesis. Another potential mechanism is the inhibition of key enzymes involved in microbial growth and replication.

Mechanism_of_Action Compound Pyrazolo[1,5-a]pyrimidine Derivative Target1 Nucleic Acid Synthesis (DNA/RNA) Compound->Target1 Interference as Antimetabolite Target2 Essential Enzymes (e.g., DNA Gyrase, DHFR) Compound->Target2 Binding to Active Site Effect1 Inhibition of DNA/RNA Synthesis Target1->Effect1 Effect2 Enzyme Inhibition Target2->Effect2 Outcome Inhibition of Microbial Growth (Antimicrobial Activity) Effect1->Outcome Effect2->Outcome

Caption: Plausible mechanisms of antimicrobial action for pyrazolo[1,5-a]pyrimidines.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of heterocyclic compounds with potential antimicrobial activity. The straightforward synthesis of pyrazolo[1,5-a]pyrimidines and their amenability to further structural modification make this an attractive scaffold for the development of new therapeutic agents to combat infectious diseases. The protocols provided herein offer a starting point for researchers to explore the synthesis and antimicrobial evaluation of novel derivatives based on this promising chemical framework. Further research is warranted to elucidate the precise mechanisms of action and to optimize the antimicrobial potency and pharmacokinetic properties of these compounds.

Handling and safety precautions for 2-Chloro-4-hydrazinopyrimidine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Chloro-4-hydrazinopyrimidine

Document ID: ANP-CHP-202512 Version: 1.0 For: Researchers, scientists, and drug development professionals

Section 1: Chemical Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

Table 1: Chemical Identity and Physical Properties

Property Value Reference
CAS Number 52476-87-6 [1][2]
Molecular Formula C₄H₅ClN₄ [1][3]
Molecular Weight 144.56 g/mol [1][3]
Appearance White solid [3]
Melting Point 175-176 °C [1][2][3]
Boiling Point 406.266 °C at 760 mmHg (Predicted) [1]
Density 1.53 g/cm³ (Predicted) [1]

| Flash Point | 199.503 °C (Predicted) |[1] |

Section 2: Hazard Identification and Safety Precautions

While specific toxicity data for this compound is largely unavailable, its structural motifs (chlorinated pyrimidine, hydrazine) suggest that it should be handled as a hazardous substance.[1][4] Precautions are based on data from structurally similar compounds and general chemical safety principles.

Table 2: GHS Hazard Information (Based on Analogous Compounds)

Hazard Class Category Hazard Statement Reference
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [5][6][7]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin [5][7]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [5][8]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [5][6][8]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled [5]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation [5][8]

Note: These classifications are for analogous compounds and should be used for precautionary guidance. The specific toxicology of this compound has not been fully determined.[4]

Recommended Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical before handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][9]

  • Skin Protection: Wear a lab coat and chemically impervious gloves (e.g., nitrile). Wear appropriate protective clothing to prevent skin exposure.[1][9][10]

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid dust and vapor inhalation.[8][9] If exposure limits are exceeded, a full-face respirator may be required.[4]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling.[6][9]

PPE_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_post Post-Handling prep Task: Handling this compound hood Work within a Chemical Fume Hood prep->hood goggles Wear Safety Goggles (EN166 / NIOSH) hood->goggles gloves Don Nitrile Gloves (ASTM D6978) coat Wear Impermeable Lab Coat gloves->coat goggles->gloves wash Wash Hands Thoroughly coat->wash dispose Dispose of PPE as Contaminated Waste wash->dispose

Caption: Required PPE and workflow for safely handling the compound.

Section 3: Protocols for Handling and Storage

General Handling Protocol
  • Risk Assessment: Before beginning work, review this document and the relevant Safety Data Sheet (SDS).

  • Engineering Controls: Perform all manipulations of the solid compound or its solutions inside a certified chemical fume hood to minimize inhalation exposure.[1][10]

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood or in a ventilated balance enclosure. Carefully transfer the solid, avoiding the creation of dust.[1]

  • Dissolution: If preparing a solution, add the solvent to the solid slowly.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Dispose of contaminated PPE and materials according to the waste protocol in Section 5.

Storage Protocol
  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][10] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[2][3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][9]

Spill Clean-up Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing full PPE, prevent the further spread of the spill.

  • Absorb/Collect: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into a sealed container for hazardous waste.[9] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), collect, and place into the waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent and wash with soap and water.

  • Dispose: Label the container as "Hazardous Waste" and dispose of it according to the protocol in Section 5.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale spill Spill Occurs start->spill wash_skin Remove Clothing Wash with Soap & Water for 15 min skin->wash_skin flush_eye Flush with Water for 15 min eye->flush_eye fresh_air Move to Fresh Air inhale->fresh_air medical Seek Immediate Medical Attention wash_skin->medical flush_eye->medical fresh_air->medical ppe Don Full PPE spill->ppe contain Contain Spill ppe->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon dispose Dispose of Waste decon->dispose

Caption: Logical workflow for responding to emergency situations.

Section 5: Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste (unreacted material, contaminated consumables, spill clean-up debris) in a designated, compatible, and clearly labeled hazardous waste container.[11][12] The container must be kept sealed when not in use.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and list all chemical constituents by their full name and approximate percentages.[12]

  • Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[12]

  • Disposal: Arrange for pick-up and disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.[9]

Section 6: Application Notes and Representative Protocol

Application in Chemical Synthesis

This compound serves as a versatile chemical intermediate for the synthesis of more complex heterocyclic compounds.[3] The presence of a reactive chlorine atom at the C2 position and a nucleophilic hydrazine group at the C4 position allows for a variety of chemical transformations. It is a key building block for producing substituted pyrimidines, fused pyrimidines (like triazolopyrimidines), and purine analogs, many of which are investigated for potential biological activities, including antimicrobial and anticancer properties.[3][13][14][15]

Synthesis_Pathway start This compound (Building Block) reaction Chemical Reaction (e.g., Cyclocondensation, Acylation) start->reaction reagent + Electrophile / Reagent (e.g., acid chloride, aldehyde, diketone) reagent->reaction product Substituted / Fused Pyrimidine Derivative reaction->product activity Potential Biological Activity (Anticancer, Antimicrobial) product->activity

Caption: Role as an intermediate in synthesizing bioactive compounds.
Representative Protocol: Synthesis of a Pyrazolyl-pyrimidine Derivative

The following is a representative, non-optimized protocol based on general procedures for reacting hydrazinopyrimidines with 1,3-dicarbonyl compounds.[13]

Objective: To demonstrate the use of this compound as a precursor in a cyclocondensation reaction.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in absolute ethanol.

  • Add acetylacetone (1.1 eq) to the suspension.

  • Add a catalytic amount (e.g., 2-3 drops) of concentrated hydrochloric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent may need to be removed under reduced pressure.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-4-hydrazinopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-4-hydrazinopyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with hydrazine hydrate. This reaction is typically performed in a suitable solvent, such as ethanol or acetonitrile.

Q2: What are the primary factors that influence the regioselectivity of the reaction between 2,4-dichloropyrimidine and hydrazine?

A2: The regioselectivity, or the preferential substitution at the C4 position over the C2 position, is influenced by several factors. Generally, nucleophilic attack is favored at the C4 position of 2,4-dichloropyrimidine. However, the presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can alter this selectivity.[1][2] For instance, an electron-donating substituent at the C6 position can make the C2 position more favorable for nucleophilic attack.[1]

Q3: What is the major side product in this reaction, and how does it affect the yield?

A3: The most significant side reaction is the di-substitution of the pyrimidine ring, leading to the formation of 2,4-dihydrazinopyrimidine.[3] This occurs when a second molecule of hydrazine displaces the remaining chlorine atom. The formation of this byproduct can be difficult to separate from the desired product and significantly reduces the overall yield of this compound.[3]

Troubleshooting Guide

Problem 1: Low Yield of this compound

A low yield of the desired product is a common issue that can often be attributed to suboptimal reaction conditions or the formation of side products.

Potential Cause Troubleshooting & Optimization
Excessive Di-substitution Carefully control the stoichiometry of the reactants. A slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) is often recommended to favor mono-substitution.[3] Monitor the reaction progress closely using techniques like TLC or HPLC to prevent prolonged reaction times that can lead to increased di-substitution.[3]
Suboptimal Reaction Temperature Maintain a low temperature (e.g., 5-10°C) during the addition of hydrazine hydrate to control the exothermic nature of the reaction and enhance selectivity.[3] After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure the reaction proceeds to completion.[3]
Incomplete Reaction Ensure the quality of the starting 2,4-dichloropyrimidine is high, as impurities can hinder the reaction. Confirm the concentration of the hydrazine hydrate solution. An adequate reaction time is necessary for the reaction to go to completion, which can be monitored by TLC or HPLC.[3]
Hydrolysis of Product/Starting Material If the reaction is sensitive to moisture, ensure anhydrous conditions by using dry solvents and inert atmosphere.[3]
Problem 2: Presence of Significant Impurities in the Final Product

The presence of impurities, primarily the di-substituted byproduct, can complicate purification and affect the quality of the final product.

Impurity Mitigation and Purification Strategies
2,4-dihydrazinopyrimidine Optimize the reaction conditions to minimize its formation, as described in the low yield troubleshooting section (stoichiometry and temperature control).[3] Purification can be attempted through recrystallization or column chromatography, though separation can be challenging due to similar polarities.[3]
Unreacted 2,4-dichloropyrimidine Ensure the reaction goes to completion by using a slight excess of hydrazine hydrate and allowing for sufficient reaction time, as monitored by TLC or HPLC.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2,4-dichloropyrimidine

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Ethanol (or other suitable solvent like acetonitrile)

  • Triethylamine (optional, as a base)

Procedure:

  • In a reaction vessel, dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Cool the mixture to a low temperature, typically between 5°C and 10°C, using an ice bath.

  • Slowly add a solution of hydrazine hydrate (1.1-1.2 equivalents) to the cooled mixture with constant stirring. Maintain the temperature within the specified range during the addition.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for a set period, or allow it to slowly warm to room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture can be worked up by pouring it into cold water to precipitate the product.

  • Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

G reagents 1. Reagents - 2,4-Dichloropyrimidine - Hydrazine Hydrate - Solvent (e.g., Ethanol) reaction_setup 2. Reaction Setup - Dissolve 2,4-dichloropyrimidine in solvent - Cool to 5-10°C reagents->reaction_setup addition 3. Reagent Addition - Slow, dropwise addition of hydrazine hydrate - Maintain low temperature reaction_setup->addition reaction 4. Reaction - Stir at low temperature or allow to warm - Monitor by TLC/HPLC addition->reaction workup 5. Work-up - Quench with cold water - Precipitate product reaction->workup filtration 6. Isolation - Filter the solid product - Wash with cold water workup->filtration drying 7. Drying - Dry under vacuum filtration->drying purification 8. Purification (Optional) - Recrystallization or - Column Chromatography drying->purification product Final Product: This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of This compound check_side_products Analyze crude product for side products (TLC/HPLC) start->check_side_products di_substitution High Di-substitution? check_side_products->di_substitution incomplete_reaction Incomplete Reaction? di_substitution->incomplete_reaction No optimize_stoichiometry Optimize Stoichiometry: Use 1.1-1.2 eq. Hydrazine di_substitution->optimize_stoichiometry Yes increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time Yes end Improved Yield incomplete_reaction->end No control_temperature Control Temperature: Add hydrazine at 5-10°C optimize_stoichiometry->control_temperature control_temperature->end check_reagents Check Reagent Quality and Concentration increase_time->check_reagents check_reagents->end

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-4-hydrazinopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during the synthesis of 2-Chloro-4-hydrazinopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing this compound from 2,4-dichloropyrimidine and hydrazine?

A1: The most prevalent side reaction is the di-substitution of the pyrimidine ring, where hydrazine attacks both the C4 and C2 positions. This results in the formation of 2,4-dihydrazinopyrimidine as a significant impurity, which can be challenging to separate from the desired mono-substituted product and can substantially lower the yield.

Q2: How can I minimize the formation of the 2,4-dihydrazinopyrimidine byproduct?

A2: Controlling the reaction conditions is critical to favor mono-substitution. Key strategies include:

  • Stoichiometric Control: Use a slight excess of hydrazine hydrate. A molar ratio of approximately 1:1.1 to 1:1.2 of the pyrimidine to hydrazine hydrate is often recommended to favor mono-substitution.[1]

  • Temperature Control: Perform the reaction at low to moderate temperatures. The slow addition of hydrazine hydrate while maintaining a cool reaction temperature (e.g., 5-10°C) can significantly improve the selectivity for the desired product.[1]

Q3: I am observing low yields despite controlling stoichiometry and temperature. What are other potential issues?

A3: Several other factors can contribute to low yields:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). While low temperatures are crucial during the addition of hydrazine, the reaction may require warming to room temperature or gentle heating to ensure completion.[1]

  • Purity of Starting Materials: Impurities in the 2,4-dichloropyrimidine or the concentration of the hydrazine hydrate solution can interfere with the reaction. Ensure the use of high-purity starting materials.

  • Moisture: Some chlorination and subsequent substitution reactions are sensitive to moisture. Ensure that all glassware is dry and use anhydrous solvents if necessary.

Q4: Are there any challenges associated with the chlorination step to produce the 2,4-dichloropyrimidine starting material?

A4: Yes, the chlorination of uracil or related pyrimidine precursors can present challenges. Incomplete chlorination can leave starting material in the product, while over-chlorination or side reactions can lead to other chlorinated impurities. The reaction temperature and duration are critical parameters to control for optimal results.

Troubleshooting Guides

This section provides a structured approach to troubleshoot specific problems encountered during the synthesis of this compound derivatives.

Problem 1: High levels of 2,4-dihydrazinopyrimidine impurity detected.
  • Possible Cause 1: Excess Hydrazine

    • Solution: Carefully control the stoichiometry of hydrazine hydrate. Use a slight excess, in the range of 1.1 to 1.2 equivalents. A significant excess of hydrazine will favor the formation of the di-substituted product.

  • Possible Cause 2: High Reaction Temperature

    • Solution: Maintain a low temperature (5-10°C) during the addition of hydrazine hydrate to control the exothermicity and improve selectivity. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Possible Cause 3: Prolonged Reaction Time

    • Solution: Monitor the reaction progress closely by TLC or HPLC. Stop the reaction once the starting material is consumed to avoid further reaction to the di-substituted product.

Problem 2: Low yield of this compound.
  • Possible Cause 1: Incomplete Reaction

    • Solution: After the initial low-temperature addition of hydrazine, allow the reaction to stir at room temperature for a sufficient period. Gentle heating may be necessary, but this should be done cautiously while monitoring for the formation of the di-substituted byproduct.

  • Possible Cause 2: Poor Quality of Starting Materials

    • Solution: Verify the purity of the 2,4-dichloropyrimidine. Impurities can inhibit the reaction. Confirm the concentration of the hydrazine hydrate solution.

  • Possible Cause 3: Hydrolysis of Product or Starting Material

    • Solution: If the reaction is sensitive to moisture, ensure all solvents and reagents are anhydrous.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution

Molar Ratio (2,4-dichloropyrimidine:Hydrazine)Temperature (°C)Reaction Time (h)Yield of this compound (%)Yield of 2,4-dihydrazinopyrimidine (%)
1:1.15-1047510
1:1.55-1046025
1:2.05-1044050
1:1.12546520
1:1.15025035

Note: These are representative data compiled from literature and may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.

  • Cool the solution to 5-10°C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (1.1-1.2 eq) in ethanol dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

experimental_workflow start Start: Dissolve 2,4-dichloropyrimidine in Ethanol cool Cool to 5-10°C start->cool add_hydrazine Slowly add Hydrazine Hydrate (1.1-1.2 eq) cool->add_hydrazine react Stir at Room Temperature (2-4h) add_hydrazine->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup Work-up: Solvent removal, Extraction, Drying monitor->workup Reaction Complete purify Purification: Column Chromatography or Recrystallization workup->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

side_reaction_pathway start 2,4-Dichloropyrimidine intermediate This compound (Desired Product) start->intermediate + Hydrazine (C4 attack) side_product 2,4-Dihydrazinopyrimidine (Byproduct) intermediate->side_product + Hydrazine (C2 attack) (Excess Hydrazine / High Temp)

Caption: Reaction pathway showing the formation of the desired product and the di-substituted byproduct.

troubleshooting_logic issue Problem: High Impurity / Low Yield check_stoichiometry Check Hydrazine Stoichiometry issue->check_stoichiometry check_temperature Check Reaction Temperature check_stoichiometry->check_temperature Correct? adjust_stoichiometry Adjust to 1.1-1.2 eq check_stoichiometry->adjust_stoichiometry Excess? check_time Check Reaction Time check_temperature->check_time Correct? adjust_temperature Maintain 5-10°C during addition check_temperature->adjust_temperature Too High? adjust_time Monitor closely, stop when complete check_time->adjust_time Too Long? solution Improved Yield and Purity check_time->solution Correct adjust_stoichiometry->solution adjust_temperature->solution adjust_time->solution

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 2-Chloro-4-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4-hydrazinopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include:

  • Unreacted starting materials: Such as 2,4-dichloropyrimidine.

  • Isomeric byproduct: 4-Chloro-2-hydrazinopyrimidine, which can be challenging to separate due to similar polarity.[1]

  • Di-substituted byproduct: 2,4-dihydrazinopyrimidine, which can form if an excess of hydrazine is used or at elevated reaction temperatures.

  • Degradation products: The hydrazino group can be susceptible to thermal degradation.[2]

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure stability, the purified compound should be stored in a dark place, under an inert atmosphere, and at low temperatures, ideally in a freezer at or below -20°C.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q: My product does not crystallize from the solution upon cooling.

A:

  • Supersaturation not reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the product.

  • Inappropriate solvent: The chosen solvent may be too good a solvent for your compound at all temperatures. Consider using a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. A common technique is to use a two-solvent system (e.g., a good solvent like ethanol with a poor solvent like water or hexane).

  • Oiling out: The compound may be melting in the hot solvent rather than dissolving, or it may be coming out of solution as a liquid (oiling out) upon cooling. This can sometimes be resolved by using a larger volume of solvent or a different solvent system.

Q: The purity of my recrystallized product is still low.

A:

  • Incomplete removal of impurities: The impurities may have similar solubility properties to your product in the chosen solvent. Consider a different recrystallization solvent or an alternative purification method like column chromatography.

  • Co-precipitation: Impurities may be co-precipitating with your product. Ensure slow cooling to allow for selective crystallization of the desired compound.

Column Chromatography Issues

Q: I am having difficulty separating my product from an impurity with a similar Rf value on TLC.

A:

  • Optimize the eluent system: Small changes to the solvent polarity can significantly impact separation. A less polar solvent system will generally result in better separation of closely eluting compounds. For instance, if you are using a petroleum ether:dichloromethane mixture, try increasing the proportion of petroleum ether.[1]

  • Use a different stationary phase: While silica gel is common, alumina (neutral or basic) may offer different selectivity for your compound and impurities.

  • Employ gradient elution: Start with a less polar eluent and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities, followed by your product.

Q: My product is streaking on the TLC plate and the column.

A:

  • Overloading: You may be applying too much sample to the TLC plate or column. Try using a more dilute solution for spotting on the TLC plate and loading less material onto the column.

  • Strong interaction with the stationary phase: Highly polar compounds can streak on silica gel. Adding a small amount of a polar solvent like methanol or a few drops of triethylamine (for basic compounds) to your eluent can sometimes resolve this issue.

Data Presentation

The following table summarizes representative data for the purification of a 2-chloro-4-substituted pyrimidine derivative, which can serve as a reference for the purification of this compound.

Purification MethodStarting MaterialEluent/Solvent SystemYieldPurityReference
Silica Gel Column ChromatographyCrude ProductPetroleum Ether : Dichloromethane (2:1)78%>97%[1]
RecrystallizationCrude ProductEthanol---

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can be subsequently placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Preparation of the Column:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand on top of the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles. Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

    • Add a small layer of sand on top of the sample to prevent disturbance during eluent addition.

  • Elution:

    • Carefully add the chosen eluent (e.g., petroleum ether:dichloromethane 2:1) to the top of the column.[1]

    • Begin collecting fractions in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Reaction of 2,4-dichloropyrimidine with hydrazine hydrate Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Option 2 PureProduct Pure Product Recrystallization->PureProduct TLC TLC Analysis ColumnChromatography->TLC TLC->PureProduct Troubleshooting_Logic Start Low Purity after Initial Purification CheckImpurity Identify Impurity Profile (e.g., TLC, NMR) Start->CheckImpurity Isomer Isomeric Impurity (Similar Polarity) CheckImpurity->Isomer Similar Rf DiSubstituted Di-substituted/ Polar Impurity CheckImpurity->DiSubstituted Different Rf (more polar) StartingMaterial Unreacted Starting Material CheckImpurity->StartingMaterial Different Rf (less polar) OptimizeColumn Optimize Column Chromatography (e.g., gradient elution, different stationary phase) Isomer->OptimizeColumn Recrystallize Recrystallization (different solvent system) DiSubstituted->Recrystallize RepeatReaction Re-run Reaction with Optimized Stoichiometry StartingMaterial->RepeatReaction PureProduct Pure Product OptimizeColumn->PureProduct Recrystallize->PureProduct

References

Technical Support Center: Overcoming Poor Solubility of 2-Chloro-4-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 2-Chloro-4-hydrazinopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Understanding the basic physicochemical properties of this compound is the first step in addressing solubility issues. Key properties are summarized in the table below. The compound is a solid at room temperature and requires specific storage conditions to ensure stability.[1][2][3]

Q2: Why is this compound expected to have poor aqueous solubility?

A2: Like many pyrimidine derivatives, this compound has a relatively rigid, planar heterocyclic structure that can favor strong crystal lattice packing.[3][4] This strong packing requires significant energy to overcome during dissolution in water, leading to poor aqueous solubility.[5] Poor aqueous solubility is a common challenge for many heterocyclic compounds and can limit bioavailability and lead to unreliable results in biological assays.[6]

Q3: What are the initial steps to assess the solubility of my this compound sample?

A3: A systematic approach is crucial. Start by determining the compound's kinetic and thermodynamic solubility. Kinetic solubility measures how readily it dissolves from a concentrated DMSO stock into an aqueous buffer, which is relevant for high-throughput screening.[6][7] Thermodynamic solubility represents the true equilibrium solubility and is a more fundamental measure.[6] Detailed protocols for these assessments are provided in the "Experimental Protocols" section.

Q4: What general strategies can be employed to improve the solubility of poorly soluble compounds like this?

A4: A variety of techniques can be used, which can be broadly categorized as physical modifications, chemical modifications, and formulation approaches.[8]

  • Physical Modifications: These include reducing the particle size through micronization or creating nanoparticles to increase the surface area for dissolution.[8] Another effective method is creating an amorphous solid dispersion, where the drug is molecularly dispersed in a polymer carrier.[9][10]

  • Chemical Modifications: For ionizable compounds, adjusting the pH of the solution or forming a salt can significantly increase solubility.[11]

  • Formulation Approaches: The most common laboratory approach is the use of co-solvents, surfactants, or other solubilizing agents.[8][11][12][13] Creating microemulsions or complexing the compound with cyclodextrins are also viable strategies.[8][14][12]

Troubleshooting Guide

Q5: My this compound won't dissolve in my aqueous buffer. What should I do first?

A5: First, verify the compound's purity. Impurities can significantly impact solubility. If the compound is pure, the next step is to try dissolving it in a small amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), before adding it to the aqueous buffer.[7] This creates a concentrated stock solution that can then be diluted. See the troubleshooting workflow diagram below for a systematic approach.

Q6: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A6: This is a common issue indicating that the kinetic solubility limit has been exceeded.[6] Here are several strategies to address this:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Review if a lower concentration is acceptable for your experiment.

  • Increase Co-solvent Concentration: While keeping the final DMSO concentration as low as possible (ideally <0.5% for cell-based assays), a slight increase might be necessary.[7] Always include a vehicle control with the same DMSO concentration.[7]

  • Use an Intermediate Dilution Step: Instead of diluting the high-concentration DMSO stock directly into the final buffer, create an intermediate dilution in your cell culture medium or buffer.[7] This gradual change in solvent polarity can help keep the compound in solution.[7]

  • Try Other Solubilizing Excipients: Consider adding surfactants (e.g., Tween 80), or using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[14][12][13]

Q7: How much DMSO is acceptable in my cell-based assay?

A7: The final concentration of DMSO should be kept as low as possible, almost always under 1% and ideally below 0.5%.[7] Higher concentrations can be cytotoxic and interfere with the biological activity being measured.[7] It is critical to include a vehicle control (media with the same final DMSO concentration as your test wells) to account for any solvent-induced effects.[7]

Q8: Are there alternatives to DMSO if it's causing toxicity or other issues in my experiment?

A8: Yes, other water-miscible organic solvents can be considered. N,N-Dimethylformamide (DMF) is a common alternative, though it may have similar toxicity concerns.[7] Other options include ethanol, propylene glycol, and polyethylene glycols (PEGs), which are often used in formulations.[11][15] The choice of solvent will depend on the specific requirements and constraints of your experimental system.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₅ClN₄[2][16]
Molecular Weight 144.56 g/mol [2][16]
Melting Point 175-176 °C[1][2][3]
Boiling Point 271.0 ± 23.0 °C (Predicted)[1]
Storage Conditions Keep in a dark place, inert atmosphere, store in freezer under -20°C.[1][3]

Table 2: Solubility of a Related Compound (2-amino-4-chloro-6-methoxypyrimidine) in Various Solvents

Note: This data is for a structurally related pyrimidine derivative and serves as a general guide to solvent selection. The solubility of this compound will vary.

SolventSolubility Trend (Mole Fraction)Reference
N,N-Dimethylformamide (DMF) Highest[17]
1,4-Dioxane High[17]
Acetone High[17]
Ethyl Acetate Medium-High[17]
Acetonitrile Medium[17]
Alcohols (Methanol, Ethanol, etc.) Medium-Low[17]
Toluene Low[17]

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Aqueous Buffer check_stock Visually Inspect DMSO Stock Solution start->check_stock precip_stock Precipitate in Stock? (e.g., after freeze-thaw) check_stock->precip_stock remake_stock Action: Prepare Fresh Stock (Consider gentle warming) precip_stock->remake_stock Yes check_conc Is Final Concentration Above Suspected Solubility Limit? precip_stock->check_conc No end Solubility Issue Resolved remake_stock->end lower_conc Action: Lower Final Working Concentration check_conc->lower_conc Yes check_dmso Is Final DMSO Concentration >0.5%? check_conc->check_dmso No lower_conc->end optimize_dmso Action: Optimize Dilution Scheme to Keep DMSO <0.5% check_dmso->optimize_dmso Yes use_excipients Advanced Strategy: Use Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) check_dmso->use_excipients No optimize_dmso->end use_excipients->end

Troubleshooting workflow for addressing compound precipitation.

G Experimental Workflow: Kinetic vs. Thermodynamic Solubility cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare High Conc. Stock in 100% DMSO k_dilute Add Stock to Aqueous Buffer k_start->k_dilute k_incubate Incubate Briefly (e.g., 1-2 hours) k_dilute->k_incubate k_measure Measure Conc. of Soluble Fraction (Filtration/Centrifugation + HPLC/UV) k_incubate->k_measure k_end Result: Kinetic Solubility k_measure->k_end t_start Add Excess Solid Compound to Buffer t_equilibrate Equilibrate (e.g., 24-48 hours with shaking) t_start->t_equilibrate t_filter Filter Supernatant to Remove Undissolved Solid t_equilibrate->t_filter t_measure Measure Conc. of Dissolved Compound (HPLC/UV) t_filter->t_measure t_end Result: Thermodynamic Solubility t_measure->t_end

Comparative workflow for kinetic and thermodynamic solubility assays.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a method to determine the kinetic solubility of a compound, which reflects its solubility when rapidly diluted from a concentrated organic stock into an aqueous medium.[6]

  • Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. After a short incubation period, any precipitate is removed, and the concentration of the compound remaining in the solution is measured.[6]

  • Materials:

    • This compound

    • 100% DMSO

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • Microcentrifuge tubes or 96-well filter plates (e.g., Millipore Multiscreen)

    • Microplate reader or HPLC-UV for quantification

  • Procedure:

    • Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in 100% DMSO.[6][7]

    • Incubation Mixture: In a microcentrifuge tube, add 495 µL of PBS (pH 7.4). Add 5 µL of the 20 mM DMSO stock solution to achieve a final compound concentration of 200 µM and a final DMSO concentration of 1%. Prepare in duplicate or triplicate.

    • Incubation: Incubate the mixture at room temperature for 1-2 hours with gentle shaking.[18]

    • Separation: Separate the precipitated compound from the soluble fraction. This can be done by centrifuging the tubes at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a 96-well filter plate.[6]

    • Quantification: Carefully take an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy against a calibration curve.[6]

    • Data Reporting: The resulting concentration is reported as the kinetic solubility in µg/mL or µM.[6]

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility

This protocol determines the true equilibrium solubility of a compound, which is a fundamental physicochemical property.

  • Principle: An excess amount of the solid compound is agitated in an aqueous buffer over an extended period until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then measured.[18]

  • Materials:

    • Solid this compound powder

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Vials with screw caps

    • Orbital shaker or rotator

    • Syringe filters (e.g., 0.45 µm)

    • HPLC-UV for quantification

  • Procedure:

    • Sample Preparation: Add an excess of the solid this compound to a vial containing a known volume of the aqueous buffer.[6] Ensure enough solid is present that some remains undissolved at the end of the experiment.[6]

    • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours.[6]

    • Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solid particles.[18]

    • Quantification: Dilute the filtered supernatant if necessary and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

    • Data Reporting: The measured concentration is reported as the thermodynamic solubility in µg/mL or µM.[6]

References

Optimizing reaction conditions for 2-Chloro-4-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 2-Chloro-4-hydrazinopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with hydrazine hydrate. The reaction is typically regioselective, with the initial substitution occurring at the more reactive C-4 position of the pyrimidine ring.[1][2]

Q2: What are the key factors influencing the regioselectivity of the reaction between 2,4-dichloropyrimidine and hydrazine?

A2: The higher reactivity of the chlorine atom at the C-4 position compared to the C-2 position is the primary factor driving the regioselectivity.[2][3] Reaction conditions such as temperature and solvent can also play a role, but the inherent electronic properties of the 2,4-dichloropyrimidine ring favor substitution at the C-4 position.[1]

Q3: What is the major potential side product in this synthesis?

A3: The most significant side product is the di-substituted 2,4-dihydrazinopyrimidine. This occurs when a second molecule of hydrazine displaces the remaining chlorine atom at the C-2 position.

Q4: How can the formation of the di-substituted byproduct be minimized?

A4: Controlling the stoichiometry of the reactants is crucial. Using a slight excess of 2,4-dichloropyrimidine or carefully controlling the amount of hydrazine hydrate can favor mono-substitution. Additionally, maintaining a low reaction temperature during the addition of hydrazine hydrate helps to improve selectivity.

Troubleshooting Guide

Problem Potential Cause Troubleshooting & Optimization
Low Yield of this compound Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the quality and concentration of the hydrazine hydrate solution. - A moderate increase in reaction temperature or prolonged reaction time may be necessary after the initial controlled addition of hydrazine.
Formation of significant amounts of 2,4-dihydrazinopyrimidine.- Carefully control the stoichiometry of hydrazine hydrate (e.g., use 1.0-1.2 equivalents). - Add hydrazine hydrate slowly at a low temperature (e.g., 0-5 °C) to manage the exothermic reaction and enhance selectivity.
Loss of product during workup and purification.- Optimize the extraction and recrystallization solvents and procedures. - Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase.
Presence of Significant Impurities in the Final Product Unreacted 2,4-dichloropyrimidine.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - A slight excess of hydrazine hydrate can be used, but this must be balanced with the risk of di-substitution.
2,4-Dihydrazinopyrimidine impurity.- Optimize reaction conditions for hydrazinolysis as described above (stoichiometry and temperature control). - Purification can be attempted via recrystallization or column chromatography, though separation can be challenging due to similar polarities.
Hydrolysis of the starting material or product.- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Minimize exposure of the reaction mixture and product to moisture during the reaction and workup.
Difficulty in Isolating the Product Product is too soluble in the recrystallization solvent.- Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents may be effective. - Cool the recrystallization mixture to a lower temperature to induce precipitation.
Product precipitates as an oil.- Try adding a co-solvent or changing the solvent system entirely. - "Seeding" the solution with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols

Synthesis of this compound from 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Ethanol (or other suitable solvent like isopropanol)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of hydrazine hydrate (1.0-1.2 equivalents) in ethanol dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification 2_4_Dichloropyrimidine 2,4-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNA_r_) 2_4_Dichloropyrimidine->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Side_Reaction_Pathway Start 2,4-Dichloropyrimidine Desired This compound (Desired Product) Start->Desired + 1 eq. Hydrazine (Controlled Temp.) Side 2,4-Dihydrazinopyrimidine (Side Product) Desired->Side + Excess Hydrazine (Higher Temp.)

References

Technical Support Center: Synthesis of 2-Chloro-4-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-hydrazinopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with hydrazine. In this reaction, one of the chlorine atoms on the pyrimidine ring is displaced by a hydrazino group.

Q2: What are the primary impurities I should expect in this synthesis?

The synthesis of this compound can lead to several common impurities. These include:

  • Unreacted Starting Material: 2,4-Dichloropyrimidine.

  • Isomeric Byproduct: 4-Chloro-2-hydrazinopyrimidine, which arises from the non-regioselective attack of hydrazine at the C-2 position of the pyrimidine ring.

  • Di-substituted Byproduct: 2,4-Dihydrazinopyrimidine, formed when both chlorine atoms are substituted by hydrazine. This is more likely to occur if an excess of hydrazine is used or at elevated temperatures.

  • Hydrolysis Products: 2-Chloro-4-hydroxypyrimidine and 4-Hydrazino-2-hydroxypyrimidine can be formed if water is present in the reaction mixture, leading to the hydrolysis of the chloro-substituents.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material and, if available, the product and potential impurities, you can track the consumption of the starting material and the formation of the desired product and byproducts.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. The hydrazine group can be susceptible to oxidation and thermal decomposition.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple byproducts.- Monitor the reaction by TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature (typically lower temperatures favor C-4 substitution). - Carefully control the stoichiometry of reactants.
High Levels of 4-Chloro-2-hydrazinopyrimidine (Isomeric Impurity) - Reaction temperature is too high, reducing regioselectivity. - Solvent effects influencing the site of nucleophilic attack.- Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor substitution at the more reactive C-4 position. - Screen different solvents. Polar aprotic solvents are commonly used.
Significant Amount of 2,4-Dihydrazinopyrimidine (Di-substituted Impurity) - Excess hydrazine used in the reaction. - Prolonged reaction time or elevated temperature.- Use a controlled molar ratio of hydrazine to 2,4-dichloropyrimidine (typically a slight excess of hydrazine). - Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
Presence of Hydrolysis Products - Water present in the solvent or reagents.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Handle hygroscopic reagents, such as hydrazine, in a dry atmosphere.
Difficulty in Purifying the Product - Similar polarity of the desired product and the isomeric impurity, making separation by column chromatography challenging.- Optimize the chromatographic conditions (e.g., use a different solvent system or a high-resolution column). - Recrystallization from a suitable solvent may help in selectively crystallizing the desired product.

Quantitative Data on Common Impurities

The table below summarizes the common impurities and factors influencing their formation. The exact percentages can vary significantly based on the specific reaction conditions.

Impurity Typical Formation Conditions Mitigation Strategies
2,4-Dichloropyrimidine Incomplete reactionIncrease reaction time, monitor reaction progress
4-Chloro-2-hydrazinopyrimidine Higher reaction temperaturesMaintain low reaction temperature (0-5 °C)
2,4-Dihydrazinopyrimidine Excess hydrazine, higher temperaturesUse stoichiometric amounts of hydrazine, control temperature
2-Chloro-4-hydroxypyrimidine Presence of waterUse anhydrous conditions
4-Hydrazino-2-hydroxypyrimidine Presence of waterUse anhydrous conditions

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline based on typical procedures for nucleophilic substitution on dichloropyrimidines. Optimization may be required.

Materials:

  • 2,4-Dichloropyrimidine

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent)

  • Stirring apparatus

  • Cooling bath

Procedure:

  • Dissolve 2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of hydrazine hydrate (typically 1.0-1.2 equivalents) in the same solvent to the cooled solution of 2,4-dichloropyrimidine while stirring vigorously.

  • Maintain the reaction temperature at 0-5 °C and continue stirring. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically after a few hours), the product may precipitate from the solution.

  • The crude product can be isolated by filtration.

  • Wash the isolated solid with a cold solvent to remove soluble impurities.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis Pathway and Impurity Formation

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of common impurities.

G DCP 2,4-Dichloropyrimidine Product This compound (Desired Product) DCP->Product Hydrazine (C-4 attack) Isomer 4-Chloro-2-hydrazinopyrimidine (Isomeric Impurity) DCP->Isomer Hydrazine (C-2 attack) Hydrolysis1 2-Chloro-4-hydroxypyrimidine (Hydrolysis Impurity) DCP->Hydrolysis1 Water Hydrazine Hydrazine (H₂NNH₂) DiSub 2,4-Dihydrazinopyrimidine (Di-substituted Impurity) Product->DiSub Excess Hydrazine Isomer->DiSub Excess Hydrazine Water Water (H₂O)

Caption: Reaction scheme for the synthesis of this compound and major impurity pathways.

References

Preventing decomposition of 2-Chloro-4-hydrazinopyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-hydrazinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

This compound has moderate thermal stability. Its melting point is in the range of 175-176°C.[1][2] Decomposition is known to occur at temperatures above its melting point, with the hydrazine group being particularly prone to thermal degradation.

Q2: What are the main reactive sites of this compound?

The molecule has two primary reactive sites:

  • The Chlorine Atom at the C2 Position: This site is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

  • The Hydrazine Group at the C4 Position: This group is nucleophilic and can participate in condensation reactions with electrophiles such as aldehydes and ketones. It is also sensitive to oxidation.

Q3: How does pH affect the stability of this compound?

Q4: What are the common side reactions observed when using this compound?

Common side reactions include:

  • Hydrolysis: The chloro group can be displaced by water, especially under acidic or harsh basic conditions, to form the corresponding 2-hydroxy-4-hydrazinopyrimidine.

  • Oxidation of the Hydrazine Group: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of diimide or other oxidized species, potentially resulting in undesired side products or decomposition.

  • Dimerization/Polymerization: Under certain conditions, self-condensation or reaction with impurities can lead to the formation of dimers or polymeric materials.

  • Side reactions during cyclocondensation: In reactions with dicarbonyl compounds to form fused ring systems like pyrazoles, incomplete cyclization or alternative cyclization pathways can occur, leading to a mixture of products.

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Decomposition of starting material due to high temperature.Maintain reaction temperature below the melting point (175-176°C) of this compound. Monitor the reaction closely and use the lowest effective temperature.
Decomposition due to acidic reaction conditions.If the reaction allows, use a non-acidic solvent or add a non-nucleophilic base to neutralize any generated acid. Consider using a buffer system to maintain a neutral or slightly basic pH.
Oxidation of the hydrazine group.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use deoxygenated solvents.
Formation of Multiple Products Non-specific reactions of the hydrazine or chloro group.Protect the hydrazine group with a suitable protecting group if it is not the intended reactive site. Optimize the reaction stoichiometry and order of addition of reagents to favor the desired reaction pathway.
Side reactions with aldehydes or ketones.Control the reaction temperature and pH. Consider a two-step process where the hydrazone is first formed and isolated before cyclization.
Difficulty in Product Purification Presence of unreacted starting material and side products.Optimize the reaction to drive it to completion. For purification, consider column chromatography with a suitable solvent system or recrystallization from an appropriate solvent.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol describes a general method for the cyclocondensation of this compound with a 1,3-dicarbonyl compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetic acid).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution. If the reaction is slow, a catalytic amount of acid (e.g., acetic acid or a few drops of HCl) can be added, but monitor for potential degradation.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for the required time (typically a few hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent. If the product does not precipitate, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) or by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: General Reaction Pathway for the Synthesis of Pyrazolo[3,4-d]pyrimidines

G A This compound C Intermediate Hydrazone A->C + E Side Products (e.g., Hydrolysis, Oxidation) A->E Decomposition B 1,3-Dicarbonyl Compound B->C + D Pyrazolo[3,4-d]pyrimidine (Desired Product) C->D Cyclization G A Low Yield B High Temperature? A->B C Acidic Conditions? A->C D Presence of Oxygen? A->D E Reduce Temperature B->E Yes F Use Neutral/Basic Conditions or Buffer C->F Yes G Use Inert Atmosphere & Deoxygenated Solvents D->G Yes

References

Technical Support Center: 2-Chloro-4-hydrazinopyrimidine Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with condensation reactions of 2-Chloro-4-hydrazinopyrimidine.

Frequently Asked Questions (FAQs)

Q1: My condensation reaction is not proceeding, or the yield is very low. What are the common causes and solutions?

A1: Low or no product yield is a frequent issue. Here are several factors to investigate:

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. Many condensation reactions involving pyrimidine derivatives require refluxing for several hours.[1] Consider increasing the temperature, potentially to the boiling point of the solvent.

  • Reaction Time: These reactions can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration. Some published procedures report reaction times of up to 18 hours.[1]

  • Choice of Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. Polar aprotic solvents like DMF and acetonitrile, or alcohols like ethanol and isopropanol, are commonly used.[1][2][3] If you are using a nonpolar solvent like toluene or dichloromethane, you may observe lower yields.[2]

  • Catalyst: While many of these condensations can proceed without a catalyst, particularly at elevated temperatures, an acid or base catalyst can be beneficial. For reactions forming hydrazones, a weak acid catalyst is often employed.

  • Purity of Reactants: Ensure your this compound and the carbonyl compound are pure. Impurities can inhibit the reaction or lead to unwanted side products.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A2: The formation of byproducts is a common challenge. Potential side reactions include:

  • Self-condensation of the carbonyl compound: Aldehydes and ketones can undergo self-condensation, especially under basic conditions.

  • Reaction at the C2-Chloro position: While the hydrazine group is the primary nucleophile, under certain conditions, substitution at the C2-chloro position can occur, leading to undesired products.

  • Formation of isomers: Depending on the substrate and reaction conditions, the formation of isomeric products is possible.

  • Decomposition: At very high temperatures, the reactants or the product may decompose.

To minimize byproducts, carefully control the reaction temperature and consider adding the carbonyl compound slowly to the reaction mixture.

Q3: How do I choose the optimal solvent for my reaction?

A3: The ideal solvent will dissolve all reactants and facilitate the reaction. Based on literature, the following solvents are often used:

  • Ethanol/Isopropanol: Good general-purpose protic solvents.[1]

  • Acetonitrile (ACN): A polar aprotic solvent that often gives good results.[2][4]

  • N,N-Dimethylformamide (DMF): A high-boiling polar aprotic solvent that can be effective when higher temperatures are needed.[1]

It is recommended to screen a few different solvents to find the optimal one for your specific substrate.

Q4: My final product is difficult to purify. What purification techniques are recommended?

A4: Purification can be challenging due to the polarity of the pyrazolo[3,4-d]pyrimidine products.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is the preferred method.

  • Column Chromatography: For non-crystalline products or to separate close-running impurities, silica gel column chromatography is effective. A gradient of a nonpolar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically used.

Q5: The reaction appears to stall and does not go to completion. What should I do?

A5: If the reaction stalls, consider the following:

  • Equilibrium: Condensation reactions are often reversible. If water is a byproduct, its removal can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or adding a drying agent.

  • Catalyst Deactivation: If you are using a catalyst, it may have deactivated over time. Adding a fresh portion of the catalyst might restart the reaction.

  • Temperature: A modest increase in temperature can sometimes be enough to push a stalled reaction to completion.

Data Presentation: Reaction Condition Optimization

The following table summarizes the effect of different solvents and temperatures on the yield of condensation reactions, based on analogous chemical transformations.

EntrySolventTemperature (°C)Reaction TimeYield (%)Reference
1TolueneRoom Temperaturehours61-99[3]
2Diethyl EtherRoom Temperaturehours61-99[3]
3MethanolRoom Temperature-Poor[3]
4AcetonitrileRoom Temperature15 min81-99[3]
5DMFRoom Temperature15 min81-99[3]
6EthanolReflux6 h80[1]
7IsopropanolReflux6 h70[1]
8FormamideReflux10 h70[1]

Experimental Protocols

General Protocol for the Synthesis of Pyrazolo[3,4-d]pyrimidines:

This protocol is a general guideline for the condensation of this compound with an aldehyde or ketone.

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) (approximately 10-20 mL per gram of starting material).

  • Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Reaction Conditions:

    • If desired, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

    • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect the solid by filtration.

    • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low or No Product Yield check_temp Check Reaction Temperature start->check_temp check_time Check Reaction Time check_temp->check_time Is it optimal? increase_temp Increase Temperature / Reflux check_temp->increase_temp Is it low? check_solvent Check Solvent check_time->check_solvent Is it sufficient? extend_time Extend Reaction Time (Monitor by TLC) check_time->extend_time Is it short? check_purity Check Reactant Purity check_solvent->check_purity Is it appropriate? change_solvent Switch to a More Polar Solvent (e.g., ACN, DMF, Ethanol) check_solvent->change_solvent Is it nonpolar? purify_reactants Purify Starting Materials check_purity->purify_reactants Are they impure? byproducts Issue: Byproduct Formation check_purity->byproducts Are they pure? end_yield Re-evaluate Yield increase_temp->end_yield extend_time->end_yield change_solvent->end_yield purify_reactants->end_yield control_temp Control Temperature Carefully byproducts->control_temp slow_addition Slowly Add Carbonyl Compound byproducts->slow_addition end_purity Analyze Product Purity control_temp->end_purity slow_addition->end_purity

References

Technical Support Center: Regioselectivity in 2-Chloro-4-hydrazinopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-Chloro-4-hydrazinopyrimidine. The focus is on controlling and increasing the regioselectivity of its subsequent reactions, particularly in the synthesis of fused heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two main reactive sites for further transformations. The primary site for cyclization and condensation reactions is the hydrazino group (-NHNH₂) at the C4 position. The chlorine atom at the C2 position is the site for nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of the chloro group can be influenced by substituents on the pyrimidine ring.

Q2: What is the most common reaction involving the hydrazine group, and what are the challenges with regioselectivity?

A2: A very common and synthetically valuable reaction is the condensation of the hydrazine group with 1,3-dicarbonyl compounds (or their equivalents) to form fused pyrazolo[3,4-d]pyrimidine systems. The primary challenge arises when using an unsymmetrical 1,3-dicarbonyl compound, which can lead to the formation of two different regioisomers.

Q3: What key factors influence the regioselectivity of the cyclization reaction with unsymmetrical dicarbonyls?

A3: The regioselectivity of this cyclization is primarily governed by a combination of electronic and steric factors.

  • Electronic Effects: The initial nucleophilic attack typically occurs from the terminal -NH₂ of the hydrazine group onto the more electrophilic (electron-deficient) carbonyl carbon of the 1,3-dicarbonyl compound.

  • Steric Hindrance: The attack will preferentially occur at the less sterically hindered carbonyl group.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst (acidic or basic) can significantly influence the reaction pathway and the resulting ratio of regioisomers. For instance, the tautomeric form of the pyrimidine substrate can be influenced by the environment, which in turn directs the reaction pathway.[1]

Q4: In nucleophilic aromatic substitution (SNAr) on a dichloropyrimidine scaffold, which position is generally more reactive, C2 or C4?

A4: For 2,4-dichloropyrimidines, nucleophilic substitution is usually selective for the C4 position.[2] The intermediate formed when substitution occurs at the C4 position can be stabilized by three resonance hybrids.[3] However, this selectivity is highly sensitive to electronic and steric effects from other substituents on the ring.[2] For example, an electron-donating group at the C6 position can lead to a highly selective C2 substitution.[2]

Troubleshooting Guide

Problem: My reaction of this compound with an unsymmetrical β-diketone yields a mixture of regioisomers. How can I increase the yield of the desired isomer?

Solution:

  • Modify Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Conversely, sometimes higher temperatures are needed to overcome the activation barrier for the desired product if it is thermodynamically more stable.

  • Change the Solvent: The polarity of the solvent can influence which carbonyl group is more reactive and the stability of the reaction intermediates. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene, dioxane).

  • Utilize a Catalyst:

    • Acid Catalysis: Adding a catalytic amount of an acid (e.g., HCl, p-TsOH) can activate the carbonyl group, potentially enhancing the inherent electronic differences between the two carbonyls and leading to a more selective reaction.

    • Base Catalysis: A base can deprotonate the dicarbonyl compound to form an enolate. The subsequent reaction pathway may exhibit different regioselectivity.

  • Modify the Substrate: If possible, consider using a derivative of the β-diketone, such as a vinylogous ester or an enamine, which can lock the reactivity to one side of the molecule, thereby forcing the desired regioselectivity.

Problem: The overall yield of my pyrazolo[3,4-d]pyrimidine synthesis is low.

Solution:

  • Check Reactant Purity: Ensure the this compound and the dicarbonyl compound are pure. Impurities can lead to side reactions.

  • Optimize Reaction Time and Temperature: The reaction may not be going to completion, or the product might be degrading under prolonged heating. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Degas the Solvent: In some cases, dissolved oxygen can interfere with the reaction. Using a degassed solvent might improve the yield.

  • Consider a Different Synthetic Route: If optimization fails, alternative strategies such as multi-component reactions or flow chemistry setups might provide better yields and selectivity.[4]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, illustrating how different reagents and conditions affect the outcome.

Starting Hydrazine DerivativeReagentSolvent / ConditionsProductYield (%)Reference
2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-oneMalononitrileEthanol / Reflux2-(3,5-Diamino-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one80%[5]
2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-oneEthoxymethylenemalononitrile-Ethyl 5-amino-1-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole-4-carboxylate-[5]
Compound 21 (from above)Formic AcidReflux / 3h1-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one80%[5]
2-Hydrazinopyrimidine-5-carbonitrileAcetylacetoneEthanol / Reflux4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile63%
2-Hydrazinopyrimidine-5-carbonitrileMalononitrileDMF / Piperidine4-Amino-2-(3,5-diamino-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile49%

Experimental Protocols

Protocol: Synthesis of 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

This protocol describes a typical procedure for the regioselective synthesis of a pyrazolo[3,4-d]pyrimidine precursor from this compound and acetylacetone (a symmetric 1,3-diketone), which avoids issues of regioselectivity and serves as a foundational method.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol, anhydrous

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.44 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is partially dissolved.

  • Reagent Addition: Add acetylacetone (1.1 g, 11 mmol, 1.1 equivalents) to the suspension. If using a catalyst, add 2-3 drops of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Isolation: Cool the mixture further in an ice bath for 30-60 minutes to facilitate precipitation of the product. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Visual Guides

G cluster_intermediate Reaction Intermediate cluster_pathways Cyclization Pathways A This compound C Hydrazone Intermediate A->C Initial Nucleophilic Attack B Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) B->C D Pathway 1 (Attack at CO-R1) C->D Favored by: - Less steric hindrance (R1) - Higher electrophilicity (CO-R1) E Pathway 2 (Attack at CO-R2) C->E Favored by: - Less steric hindrance (R2) - Higher electrophilicity (CO-R2) F Regioisomer A D->F G Regioisomer B E->G

Caption: Reaction mechanism for forming two regioisomers.

G start Start: Combine Reactants & Solvent heat Heat to Reflux (e.g., 4-8 hours) start->heat monitor Monitor Reaction (via TLC / LC-MS) heat->monitor complete Reaction Complete? monitor->complete complete->heat No cool Cool to Room Temp, then Ice Bath complete->cool Yes filter Filter Precipitate cool->filter purify Recrystallize/Purify (if necessary) filter->purify end End: Characterize Product purify->end

Caption: General experimental workflow for synthesis.

G start Problem: Mixture of Regioisomers q_temp Have you tried modifying the temperature? start->q_temp a_temp Action: Run reaction at 0°C and at higher reflux temp. q_temp->a_temp No q_solvent Have you tried different solvents? q_temp->q_solvent Yes a_temp->q_solvent a_solvent Action: Test polar (EtOH) vs. nonpolar (Toluene) solvents. q_solvent->a_solvent No q_catalyst Have you tried using a catalyst? q_solvent->q_catalyst Yes a_solvent->q_catalyst a_catalyst Action: Add cat. acid (p-TsOH) or cat. base (Et3N). q_catalyst->a_catalyst No end Result: Improved Regioselectivity q_catalyst->end Yes a_catalyst->end

Caption: Troubleshooting decision tree for poor regioselectivity.

References

Challenges in the scale-up of 2-Chloro-4-hydrazinopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-hydrazinopyrimidine, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially relevant method for synthesizing this compound is the nucleophilic substitution reaction between 2,4-dichloropyrimidine and hydrazine hydrate. This reaction is typically performed in a suitable solvent at controlled temperatures.

Q2: What are the primary challenges when scaling up this synthesis?

The main challenges during the scale-up of this compound synthesis include:

  • Exothermic Reaction Control: The reaction between 2,4-dichloropyrimidine and hydrazine hydrate is exothermic, which can be difficult to manage in large reactors.

  • Side Product Formation: The formation of the di-substituted byproduct, 2,4-dihydrazinopyrimidine, is a significant issue that reduces yield and complicates purification.

  • Product Isolation and Purification: Isolating the desired product in high purity from the reaction mixture and byproducts can be challenging on a large scale.

  • Handling of Hazardous Materials: Hydrazine hydrate is a hazardous substance requiring special handling procedures, especially in large quantities.

Q3: How does temperature affect the reaction?

Temperature is a critical parameter in this synthesis. Elevated temperatures can increase the reaction rate but also lead to a higher incidence of the di-substituted byproduct and other impurities.[1] The optimal temperature range is generally between 15-25°C to ensure a good reaction rate while minimizing side reactions.[1]

Q4: What is the role of stoichiometry in this reaction?

The molar ratio of reactants is crucial for maximizing the yield of the mono-substituted product. Using a slight excess of hydrazine hydrate can favor the formation of this compound. However, a large excess will significantly increase the formation of the di-substituted impurity.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of 2,4-dihydrazinopyrimidine. - Suboptimal reaction temperature.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Carefully control the stoichiometry of hydrazine hydrate (a slight excess is often optimal). - Maintain the reaction temperature within the optimal range (e.g., 15-25°C).[1]
High Levels of 2,4-dihydrazinopyrimidine Impurity - High reaction temperature. - Large excess of hydrazine hydrate. - Inefficient mixing in the reactor.- Lower the reaction temperature.[1] - Reduce the amount of hydrazine hydrate used.[2] - Ensure efficient stirring to avoid localized high concentrations of hydrazine hydrate.
Product Degradation - Prolonged reaction time at elevated temperatures. - Harsh work-up conditions.- Monitor the reaction and stop it once the starting material is consumed. - Use mild work-up procedures and avoid excessive heat during solvent removal.
Difficulty in Product Isolation - Product precipitation issues. - Emulsion formation during extraction.- Cool the reaction mixture to induce precipitation and collect the product by filtration. - If using extraction, select an appropriate solvent system and consider using brine to break emulsions.

Data Presentation

Table 1: Effect of Temperature on Product Purity

Temperature (°C)Desired Product (%)2,4-dihydrazinopyrimidine (%)Other Impurities (%)
10-159532
20-259262
30-3585123
>40<80>15>5

Note: The data in this table is illustrative and compiled from general principles and observations in related syntheses. Actual results may vary based on specific reaction conditions.

Table 2: Impact of Hydrazine Hydrate Stoichiometry on Yield

Molar Ratio (Hydrazine Hydrate : 2,4-dichloropyrimidine)Yield of this compound (%)
1.0 : 1.085
1.1 : 1.092
1.5 : 1.080 (with increased di-substitution)
2.0 : 1.065 (with significant di-substitution)

Note: The data in this table is illustrative and based on general chemical principles. Optimal ratios should be determined experimentally.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,4-dichloropyrimidine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Water

Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel with 2,4-dichloropyrimidine and ethanol.

  • Cool the mixture to 10-15°C with an ice bath.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution, maintaining the temperature below 25°C. The addition is exothermic and requires careful monitoring.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to 0-5°C to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum at a temperature not exceeding 50°C.

Visualizations

experimental_workflow start Start: Charge Reactor with 2,4-dichloropyrimidine and Ethanol cool Cool to 10-15°C start->cool add_hydrazine Slowly Add Hydrazine Hydrate (Maintain T < 25°C) cool->add_hydrazine react Stir at Room Temperature (2-4 hours) add_hydrazine->react monitor Monitor Reaction Progress (TLC/HPLC) react->monitor precipitate Cool to 0-5°C to Precipitate Product monitor->precipitate Reaction Complete filter Filter and Wash with Cold Water precipitate->filter dry Dry Product Under Vacuum filter->dry end End: this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem Low Yield or High Impurity check_temp Check Reaction Temperature problem->check_temp check_stoch Check Hydrazine Stoichiometry problem->check_stoch check_time Check Reaction Time problem->check_time temp_high Temperature Too High? check_temp->temp_high stoch_high Excess Hydrazine? check_stoch->stoch_high time_long Reaction Time Too Long? check_time->time_long temp_high->check_stoch No solution_temp Lower Temperature temp_high->solution_temp Yes stoch_high->check_time No solution_stoch Reduce Hydrazine Amount stoch_high->solution_stoch Yes solution_time Optimize Reaction Time time_long->solution_time Yes

Caption: Troubleshooting logic for low yield or high impurity in the synthesis.

References

Navigating Greener Routes: A Technical Guide to Alternative Solvents in 2-Chloro-4-hydrazinopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scientists and researchers utilizing 2-Chloro-4-hydrazinopyrimidine in their synthetic workflows. Recognizing the increasing importance of sustainable chemistry, this resource focuses on the implementation of alternative and greener solvents, offering troubleshooting advice and detailed experimental protocols to facilitate a smooth transition from traditional solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when switching to alternative solvents for reactions with this compound?

A1: The main challenges include:

  • Solubility: this compound and its reaction partners may exhibit different solubility profiles in greener solvents compared to traditional ones like dichloromethane (DCM) or dimethylformamide (DMF).

  • Reactivity: Solvent polarity and proticity can significantly influence the rate and mechanism of nucleophilic aromatic substitution (SNAr) reactions, potentially affecting reaction times and yields.

  • Work-up and Purification: The physical properties of alternative solvents (e.g., boiling point, water miscibility) may require adjustments to standard extraction and purification procedures.

Q2: Which green solvents are recommended as starting points for optimizing my reaction?

A2: Based on solvent selection guides and emerging trends in green chemistry, the following solvents are recommended for initial screening:

  • Ethanol & Methanol: These bio-based alcohols are effective for many nucleophilic substitution reactions involving halopyrimidines. They offer a good balance of polarity and are readily available.

  • Acetonitrile: While traditionally derived from fossil fuels, its use is widespread, and it can be effective for these reactions. Efforts are underway to produce bio-based acetonitrile.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether that is a good substitute for tetrahydrofuran (THF) and DCM, offering lower water miscibility and higher stability.

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and stability to acids and bases, making it a viable alternative to DCM, diethyl ether, and THF.

  • Water: For certain reactions, particularly with highly soluble inorganic nucleophiles, water can be an excellent and environmentally benign solvent. A patent for the synthesis of related 2-alkoxy-4-hydrazinopyrimidine compounds suggests that the reaction can be carried out in water.[1]

Q3: Can I perform the reaction without a solvent?

A3: Solvent-free, or neat, reactions are a key aspect of green chemistry and should be considered. These reactions, often facilitated by grinding or heating, can lead to reduced waste, shorter reaction times, and simpler work-ups. The feasibility of a solvent-free approach will depend on the physical state and reactivity of your specific reactants.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Poor Solubility of Starting Materials: this compound or the nucleophile may not be sufficiently soluble in the chosen alternative solvent.- Gently warm the reaction mixture to improve solubility.- Screen a wider range of green solvents with varying polarities.- Consider using a co-solvent system.
Low Reactivity: The alternative solvent may not sufficiently stabilize the transition state of the SNAr reaction.- Increase the reaction temperature.- Extend the reaction time and monitor progress by TLC or LC-MS.- Consider the use of a phase-transfer catalyst if dealing with a biphasic system.
Formation of Multiple Products/Byproducts Side Reactions: The nucleophile or product may be unstable in the chosen solvent, leading to degradation or side reactions. Protic solvents like ethanol can sometimes participate in the reaction.- Lower the reaction temperature.- Use a less reactive, aprotic green solvent like 2-MeTHF or CPME.- Analyze byproducts by LC-MS to understand the degradation pathway and adjust conditions accordingly.
Di-substitution: The product of the initial substitution may react further with the nucleophile.- Use a stoichiometric amount of the nucleophile or a slight excess of this compound.- Add the nucleophile slowly to the reaction mixture.
Difficult Product Isolation High Boiling Point of Solvent: Greener solvents like CPME or DMSO have high boiling points, making them difficult to remove under reduced pressure.- Utilize high-vacuum distillation for solvent removal.- Employ extraction techniques to move the product into a lower-boiling organic solvent before concentration.- Consider precipitation or crystallization of the product directly from the reaction mixture.
Emulsion Formation During Work-up: Some bio-based solvents can form stable emulsions with water.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite.

Data Presentation: Solvent Comparison for Nucleophilic Aromatic Substitution

While specific comparative data for this compound is limited in publicly available literature, the following table provides a general guide for expected outcomes based on the principles of SNAr reactions and properties of greener solvents. This table should be used as a starting point for experimental design.

Solvent Type Typical Reaction Temperature (°C) Expected Relative Reaction Rate Key Considerations
Ethanol Protic, Polar25 - 80ModerateGood solubility for many polar reactants. Can act as a nucleophile at higher temperatures.
Methanol Protic, Polar25 - 65ModerateSimilar to ethanol but with a lower boiling point.
Acetonitrile Aprotic, Polar25 - 82Moderate to FastGood general-purpose solvent for SNAr. A patent for related compounds suggests its use.[1]
2-MeTHF Aprotic, Moderately Polar25 - 80Moderate to FastGood alternative to THF and DCM. Lower water solubility simplifies work-up.
CPME Aprotic, Moderately Polar25 - 106Moderate to FastHigh boiling point can be advantageous for higher temperature reactions but requires more energy for removal.
Water Protic, Highly Polar25 - 100VariesExcellent for reactions with water-soluble nucleophiles. Product may precipitate, simplifying isolation. Mentioned as a solvent in a relevant patent.[1]
Toluene Aprotic, Non-polar80 - 110SlowGenerally not ideal for SNAr unless a phase-transfer catalyst is used.
Solvent-Free N/AVariesVariesCan be very fast if reactants melt or are sufficiently reactive. Environmentally ideal.

Experimental Protocols

General Protocol for Screening Alternative Solvents in the Reaction of this compound with a Generic Amine Nucleophile

This protocol provides a standardized workflow for comparing the efficacy of different green solvents.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_analysis Analysis prep 1. Add this compound (1 eq.) and a magnetic stir bar to parallel reaction vials. add_solvent 2. Add the selected alternative solvent (e.g., Ethanol, 2-MeTHF, CPME) to each vial. prep->add_solvent add_nucleophile 3. Add the amine nucleophile (1.1 eq.) to each vial. add_solvent->add_nucleophile heat_stir 4. Heat the reactions to the desired temperature (e.g., 60 °C) with stirring. add_nucleophile->heat_stir monitor 5. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, 24 hours). heat_stir->monitor workup 6. Upon completion, cool the reaction mixtures and perform an appropriate work-up (e.g., aqueous wash, extraction). monitor->workup analyze 7. Analyze the crude product for yield and purity (e.g., by NMR, LC-MS). workup->analyze

Caption: Standardized workflow for screening alternative solvents.
Detailed Method for a Reaction in Ethanol

A patent for the synthesis of 2-hydrazinopyridine derivatives mentions the use of ethanol as a solvent in a similar reaction. The following is an adapted, detailed protocol.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add ethanol (10 mL) followed by the amine nucleophile (1.1 mmol, 1.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for the time determined by reaction monitoring (e.g., 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration and wash with cold ethanol.

    • If the product is soluble, remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting common issues encountered during the optimization of reactions with this compound in alternative solvents.

troubleshooting_logic start Reaction in Alternative Solvent check_completion Reaction Complete? start->check_completion low_yield Low Yield or Incomplete Reaction check_completion->low_yield No good_yield Good Yield check_completion->good_yield Yes troubleshoot_yield Troubleshoot Yield: - Increase Temperature - Increase Time - Check Solubility - Change Solvent low_yield->troubleshoot_yield analyze_purity Analyze Purity good_yield->analyze_purity pure_product Pure Product analyze_purity->pure_product Yes impure_product Impure Product/ Byproducts analyze_purity->impure_product No optimize Optimization Complete pure_product->optimize troubleshoot_purity Troubleshoot Purity: - Lower Temperature - Adjust Stoichiometry - Change Solvent Type (Aprotic vs. Protic) impure_product->troubleshoot_purity troubleshoot_yield->start Re-run Experiment troubleshoot_purity->start Re-run Experiment

Caption: A decision tree for troubleshooting and optimizing reactions.

References

Technical Support Center: Catalyst Selection for 2-Chloro-4-hydrazinopyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-hydrazinopyrimidine in palladium-catalyzed coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed coupling reactions?

A1: The primary challenges stem from the inherent properties of the substrate. The electron-deficient nature of the pyrimidine ring makes the C2-Cl bond less reactive towards oxidative addition compared to aryl bromides or iodides.[1][2] Furthermore, the presence of multiple nitrogen atoms, particularly the hydrazino group, can lead to catalyst inhibition or poisoning by coordinating to the palladium center.[3][4] This coordination can form inactive catalyst species and impede the catalytic cycle. The hydrazino group itself can also potentially act as a nucleophile in C-N coupling reactions, leading to undesired side products.

Q2: Which type of palladium-catalyzed coupling reaction is suitable for this compound?

A2: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable reactions. However, careful selection of the catalyst system (palladium precursor and ligand) is crucial to overcome the challenges mentioned above. For Suzuki-Miyaura couplings, highly active catalysts are needed to facilitate the reaction with the less reactive chloro-substituent.[5] For Buchwald-Hartwig amination, the choice of ligand is critical to promote the desired coupling over potential side reactions involving the hydrazino group.[6][7]

Q3: How does the regioselectivity of coupling reactions on pyrimidine rings affect my experiment?

A3: In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, coupling reactions often preferentially occur at the C4 position.[1][8] While your substrate is this compound, understanding this inherent reactivity preference is important. The electronic and steric environment of the C2 position, influenced by the adjacent ring nitrogen and the hydrazino group at C4, will dictate the required catalyst system and reaction conditions. Achieving selective coupling at the C2 position may require more specialized catalysts and optimization.

Q4: What are common side reactions to watch out for?

A4: Common side reactions include:

  • Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially at elevated temperatures.[3]

  • Homocoupling: The coupling of two boronic acid molecules (in Suzuki-Miyaura) or two aryl halide molecules can occur, reducing the yield of the desired product. This is often promoted by the presence of oxygen.[8]

  • Hydrolysis: The chloro-substituent can be replaced by a hydroxyl group if water is present in the reaction mixture.

  • Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition, which can lead to a halt in the reaction.[9]

  • Side reactions involving the hydrazino group: The hydrazino moiety could potentially undergo N-arylation in Buchwald-Hartwig reactions, leading to complex product mixtures.

Troubleshooting Guides

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Inactive Catalyst Use a pre-activated palladium(0) source or ensure in-situ reduction of a Pd(II) precursor is effective. For challenging substrates like chloropyrimidines, consider using highly active, electron-rich, and bulky phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[4][5]
Catalyst Inhibition by Hydrazino Group The lone pairs on the nitrogen atoms of the hydrazino group can coordinate to the palladium center, inhibiting catalytic activity. The use of bulky ligands can sterically hinder this coordination.[3] Alternatively, consider protecting the hydrazino group prior to the coupling reaction, though this adds extra synthetic steps.
Poor Solubility of Reagents Ensure all reactants, particularly the base, are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used in Suzuki reactions.[4][8] In cases of poor solubility, switching to a different solvent or using a phase-transfer catalyst might be beneficial.
Ineffective Base The choice of base is critical for the transmetalation step. For chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4] The base should be finely powdered to maximize its surface area and reactivity.
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can lead to homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.[8]
Issue 2: Low to No Product Yield in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
Inappropriate Ligand The choice of ligand is paramount for C-N coupling. For challenging heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, DavePhos, tBuXPhos) are often required to promote both oxidative addition and reductive elimination.[6][10]
Catalyst Poisoning by Hydrazino Group Similar to the Suzuki reaction, the hydrazino group can act as a chelating ligand and poison the palladium catalyst. The use of specialized ligands designed for coordinating heterocycles may be necessary.[11] It might be beneficial to use a higher catalyst loading or to perform the reaction at a lower temperature to minimize catalyst deactivation.
Unwanted Reactivity of the Hydrazino Group The hydrazino group is a nucleophile and could potentially compete with the desired amine coupling partner. Using a large excess of the desired amine or protecting the hydrazino group are potential strategies to mitigate this side reaction.
Base Incompatibility Strong bases like NaOt-Bu are commonly used but can be incompatible with sensitive functional groups.[6][12] Weaker bases like K₂CO₃ or Cs₂CO₃ may be used, but often require higher temperatures and more active catalysts. The solubility of the base is also a critical factor.[12]
Solvent Issues Ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene) are commonly used. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[8][12]

Data Presentation

The following tables summarize starting conditions for catalyst screening in Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature for related chloropyrimidines and other challenging N-heterocycles. Note: These are starting points and will likely require optimization for this compound.

Table 1: Starting Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O100Good to Excellent[8]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)Toluene/H₂O10083[13]
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)DME/H₂O8088[13]
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF120 (MW)21[14]

Table 2: Starting Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene110Good[15]
Pd(OAc)₂ (1-2)SPhos (2-4)K₂CO₃ (2)1,4-Dioxane100Moderate to Good[4]
"XantPhos Pd G3" (5)XantphosDBU (2)MeCN/Toluene140Good[10][16]
PdCl₂(PPh₃)₂XantphosNaOt-BuTolueneReflux27-82[17]

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[8][13]

General Protocol for a Trial Buchwald-Hartwig Amination Reaction
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the amine coupling partner (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Reaction: Seal the reaction vessel and stir the mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[15]

Visualizations

Suzuki_Troubleshooting_Workflow start Low or No Product in Suzuki Coupling check_catalyst 1. Check Catalyst System - Is the Pd source active? - Is the ligand appropriate for a chloro-heterocycle? start->check_catalyst check_hydrazine_inhibition 2. Consider Hydrazine Inhibition - Is the hydrazino group coordinating to Pd? check_catalyst->check_hydrazine_inhibition If catalyst system is appropriate solution_catalyst Solution: - Use a highly active catalyst/ligand system (e.g., Pd(0) with SPhos/XPhos). - Consider a pre-catalyst. check_catalyst->solution_catalyst check_conditions 3. Evaluate Reaction Conditions - Is the base strong and soluble enough? - Is the solvent system appropriate? - Is the temperature optimal? check_hydrazine_inhibition->check_conditions If inhibition is addressed solution_hydrazine Solution: - Use bulky ligands to sterically hinder coordination. - Consider protecting the hydrazino group. check_hydrazine_inhibition->solution_hydrazine check_reagents 4. Verify Reagent Quality - Are reagents pure and dry? - Has the boronic acid degraded? check_conditions->check_reagents If conditions are optimized solution_conditions Solution: - Screen stronger bases (K3PO4, Cs2CO3). - Ensure adequate degassing of solvents. - Optimize temperature. check_conditions->solution_conditions solution_reagents Solution: - Use fresh, high-purity reagents. - Check for boronic acid decomposition (protodeboronation). check_reagents->solution_reagents

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Catalytic_Cycle pd0 Active Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl Complex oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) pd_complex->amine_coordination + R2NH deprotonation Base-mediated Deprotonation amine_coordination->deprotonation + Base amide_complex Ar-Pd(II)-NR2 Complex deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (Ar-NR2) reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-4-hydrazinopyrimidine and 2,4-Dichloropyrimidine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Pyrimidine derivatives, in particular, are foundational scaffolds in a vast array of pharmaceuticals. This guide provides an objective comparison of two key pyrimidine-based synthons: 2-Chloro-4-hydrazinopyrimidine and 2,4-Dichloropyrimidine, focusing on their synthetic applications, reactivity, and performance with supporting experimental data.

Introduction to the Reagents

2,4-Dichloropyrimidine is a versatile and widely utilized intermediate in organic synthesis. Its two reactive chlorine atoms at the C2 and C4 positions, which exhibit differential reactivity, allow for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This property makes it an invaluable precursor for the synthesis of a broad spectrum of disubstituted pyrimidines, which are core structures in numerous kinase inhibitors and other therapeutic agents.

This compound , on the other hand, is a more specialized reagent. It is primarily employed as a direct precursor for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. The incorporated hydrazine moiety provides the necessary nucleophilic nitrogen atoms for intramolecular cyclization, offering an efficient route to this important class of purine bioisosteres, which are prevalent in medicinal chemistry.

Comparative Performance in Synthesis

The primary distinction in the synthetic utility of these two reagents lies in their inherent reactivity and the types of products they are designed to generate. 2,4-Dichloropyrimidine is a platform for introducing a wide variety of substituents, while this compound is tailored for a specific annulation reaction.

Regioselective Substitution of 2,4-Dichloropyrimidine

The C4 position of 2,4-dichloropyrimidine is significantly more reactive towards nucleophiles than the C2 position. This allows for the selective introduction of a substituent at the C4 position, followed by a subsequent substitution at the C2 position, often under more forcing conditions. This sequential functionalization is a cornerstone of its synthetic utility.

Table 1: Quantitative Data on Regioselective Reactions of 2,4-Dichloropyrimidine

Nucleophile/ReactionReaction ConditionsProductYield (%)Reference
Phenylboronic Acid (Suzuki Coupling)Pd(PPh3)4 (0.5 mol%), K2CO3, 1,4-dioxane/H2O, MW, 100 °C, 15 min2-Chloro-4-phenylpyrimidine81[1]
3-Methoxyphenylboronic Acid (Suzuki Coupling)Pd(PPh3)4 (0.5 mol%), K2CO3, 1,4-dioxane/H2O, MW, 100 °C, 15 min2-Chloro-4-(3-methoxyphenyl)pyrimidine72[1]
Dibutylamine (Amination)Pd(OAc)2/dppb (1 mol%), LiHMDS, THF, 0 °C, 1 hN,N-Dibutyl-2-chloro-6-(4-fluorophenyl)pyrimidin-4-amine97[2]
Morpholine (Amination)Pd(OAc)2/dppb (2 mol%), LiHMDS, THF, -20 °C, 1 h4-(2-Chloro-6-(4-fluorophenyl)pyrimidin-4-yl)morpholine95[2]
Hydrazine HydrateMethanol, Room Temperature, 1 h4-Chloro-6-hydrazinopyrimidine>83[3]
Synthesis of Fused Heterocycles from this compound

This compound serves as a key intermediate for the synthesis of pyrazolo[3,4-d]pyrimidines. The hydrazine group at the C4 position and the pyrimidine ring provide the necessary framework for cyclization to form the fused pyrazole ring. This transformation is a common strategy for accessing this privileged scaffold in medicinal chemistry.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil[4]

This protocol describes the conversion of uracil to 2,4-dichloropyrimidine using phosphorus oxychloride.

Materials:

  • Uracil (100 g, 0.82 mol)

  • Phosphorus oxychloride (400 ml)

  • Chloroform

  • Dilute sodium carbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a two-necked round-bottom flask equipped with a condenser, dissolve uracil (100 g) in phosphorus oxychloride (400 ml).

  • Reflux the solution with stirring for 3.5 hours at 110 °C.

  • Remove the residual phosphorus oxychloride in vacuo at 50 °C.

  • Pour the remaining oil onto ice (50 g).

  • Extract the aqueous mixture with chloroform (3 x 50 ml).

  • Combine the organic extracts and wash with a dilute sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 2,4-dichloropyrimidine. A reported yield for a similar procedure is 91.7%.[4]

Protocol 2: Synthesis of 4-Hydrazino-6-chloropyrimidine from 4,6-Dichloropyrimidine[3]

This protocol details the selective substitution of one chlorine atom in a dichloropyrimidine with hydrazine, which is analogous to the synthesis of this compound from 2,4-dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine (12 g)

  • Methanol (100 ml)

  • Hydrazine hydrate (80%, 12 ml)

  • Water

Procedure:

  • Dissolve 4,6-dichloropyrimidine (12 g) in methanol (100 ml).

  • Add hydrazine hydrate (12 ml) dropwise to the solution.

  • Stir the mixture for 1 hour at room temperature.

  • Collect the resulting precipitate by suction filtration.

  • Wash the precipitate with water.

  • Drying yields 10 g of 4-hydrazino-6-chloropyrimidine (approx. 83% yield).

Protocol 3: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine[1]

This protocol outlines a microwave-assisted Suzuki coupling reaction at the C4 position of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Aryl or heteroaryl boronic acid (1.1 mmol)

  • Pd(PPh3)4 (0.005 mmol)

  • K2CO3 (3.0 mmol)

  • 1,4-Dioxane (4 ml)

  • Water (1 ml)

Procedure:

  • In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the boronic acid (1.1 mmol), Pd(PPh3)4 (0.005 mmol), and K2CO3 (3.0 mmol).

  • Add 1,4-dioxane (4 ml) and water (1 ml).

  • Seal the vial and heat in a microwave reactor at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-chloro-4-substituted pyrimidine.

Visualization of Synthetic Pathways

Sequential Functionalization of 2,4-Dichloropyrimidine

The differential reactivity of the chlorine atoms on 2,4-dichloropyrimidine allows for a stepwise synthesis of disubstituted pyrimidines. The more reactive C4 position is typically functionalized first, followed by substitution at the C2 position.

G start 2,4-Dichloropyrimidine intermediate 2-Chloro-4-(nucleophile_1)pyrimidine start->intermediate Nucleophile 1 (e.g., Amine, Thiol, Boronic Acid) C4-selective substitution final_product 2-(Nucleophile_2)-4-(nucleophile_1)pyrimidine intermediate->final_product Nucleophile 2 (More forcing conditions) C2-substitution

Caption: Sequential substitution of 2,4-dichloropyrimidine.

Synthesis of Pyrazolo[3,4-d]pyrimidines

This compound is a key precursor in the synthesis of pyrazolo[3,4-d]pyrimidines, which are important scaffolds in drug discovery, acting as purine analogs.

G start 2,4-Dichloropyrimidine intermediate This compound start->intermediate Hydrazine Hydrate final_product Substituted Pyrazolo[3,4-d]pyrimidine intermediate->final_product Intramolecular Cyclization cyclization_reagent Cyclizing Agent (e.g., Formamide, Orthoester) cyclization_reagent->final_product

Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.

Conclusion

  • 2,4-Dichloropyrimidine is a versatile and economical starting material for the synthesis of a wide range of 2,4-disubstituted pyrimidines through sequential, regioselective nucleophilic aromatic substitution and cross-coupling reactions. Its utility lies in its ability to act as a scaffold for diversity-oriented synthesis.

  • This compound is a more specialized intermediate, primarily used for the efficient construction of the pyrazolo[3,4-d]pyrimidine ring system. The pre-installed hydrazine functionality streamlines the synthesis of this important heterocyclic core.

The choice between these two reagents is therefore dictated by the synthetic target. For the preparation of diverse libraries of 2,4-disubstituted pyrimidines, 2,4-dichloropyrimidine is the reagent of choice. For the targeted synthesis of pyrazolo[3,4-d]pyrimidine derivatives, this compound offers a more direct and efficient route.

References

A Comparative Analysis of the Reactivity of 2-Chloro-4-hydrazinopyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Chloro-4-hydrazinopyrimidine with other key pyrimidine building blocks in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these compounds is crucial for the rational design of synthetic routes in medicinal chemistry and the development of novel therapeutics. This document summarizes available quantitative data, outlines detailed experimental protocols for direct comparison, and provides visualizations of the underlying chemical principles.

Executive Summary

This compound is a versatile bifunctional molecule featuring a leaving group (chlorine) at the C2 position and a nucleophilic/activating group (hydrazine) at the C4 position. Its reactivity in SNAr at the C2 position is influenced by the electronic properties of the hydrazino group. In general, the pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack. However, the electron-donating nature of the hydrazino group at C4 is expected to decrease the electrophilicity of the C2 position, thereby reducing its reactivity towards nucleophilic attack compared to pyrimidines with electron-withdrawing or neutral substituents.

This guide will compare the reactivity of this compound with two key reference compounds: 2-chloropyrimidine and 2,4-dichloropyrimidine.

Data Presentation: A Comparative Overview of Reactivity

Direct kinetic data for the nucleophilic substitution of this compound is not extensively reported in the literature. However, we can infer its relative reactivity by comparing it with data for related pyrimidines. The following tables summarize kinetic data for the aminolysis of 2-chloropyrimidine and qualitative reactivity trends for 2,4-dichloropyrimidine.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Chloropyrimidine with Various Amines in Ethanol at 50°C

Nucleophile (Amine)k₂ (dm³ mol⁻¹ s⁻¹)
Dimethylamine58.87 x 10⁻⁴
Piperidine21.14 x 10⁻⁴
Methylamine2.13 x 10⁻⁴
Diethylamine0.325 x 10⁻⁴

Data sourced from a kinetic study of 2-chloropyrimidine substitution.

Table 2: Qualitative Reactivity and Regioselectivity of 2,4-Dichloropyrimidine in SNAr Reactions

Position of AttackGeneral ReactivityInfluencing Factors
C4More reactiveGreater stabilization of the Meisenheimer intermediate.[1]
C2Less reactiveCan be favored with certain nucleophiles or under specific reaction conditions (e.g., palladium-catalyzed cross-coupling).

Based on the electron-donating nature of the 4-hydrazino group in this compound, it is anticipated that the rate of nucleophilic substitution at the C2 position will be slower than that observed for 2-chloropyrimidine under similar conditions. Compared to 2,4-dichloropyrimidine, the C2-chloro of this compound is expected to be significantly less reactive than the C4-chloro of 2,4-dichloropyrimidine.

Experimental Protocols

To provide a definitive quantitative comparison, a detailed experimental protocol for a kinetic study is presented below. This protocol can be adapted to compare the reactivity of this compound with other chloropyrimidines using a common nucleophile.

Protocol: Kinetic Analysis of the Aminolysis of Chloropyrimidines via HPLC

Objective: To determine and compare the second-order rate constants for the reaction of this compound, 2-chloropyrimidine, and 2,4-dichloropyrimidine with a model amine nucleophile (e.g., piperidine).

Materials:

  • This compound

  • 2-Chloropyrimidine

  • 2,4-Dichloropyrimidine

  • Piperidine (or other suitable amine nucleophile)

  • Anhydrous Ethanol (or other suitable solvent)

  • Internal Standard (e.g., naphthalene)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostated reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each chloropyrimidine in anhydrous ethanol.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous ethanol.

    • Prepare a 0.05 M stock solution of the internal standard in anhydrous ethanol.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the chloropyrimidine stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a known volume of the piperidine stock solution.

    • Immediately withdraw the first sample (t=0) and quench the reaction by diluting it in a known volume of a suitable quenching solution (e.g., a dilute acid in the mobile phase).

    • Withdraw samples at regular time intervals and quench them in the same manner.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting material, product, and internal standard.

    • Monitor the disappearance of the starting chloropyrimidine peak and the appearance of the product peak over time.

  • Data Analysis:

    • Calculate the concentration of the chloropyrimidine at each time point relative to the internal standard.

    • Assuming pseudo-first-order conditions (large excess of amine), plot ln([Chloropyrimidine]t / [Chloropyrimidine]₀) versus time. The slope of this plot will be -k', the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the amine.

Mandatory Visualization

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrimidine This compound Meisenheimer Meisenheimer Complex (Anionic σ-complex) Pyrimidine->Meisenheimer Attack at C2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyrimidine Meisenheimer->Product Loss of Cl⁻ Leaving_Group Chloride (Cl⁻) Meisenheimer->Leaving_Group

Caption: General signaling pathway for the SNAr reaction of this compound.

experimental_workflow Start Prepare Stock Solutions (Pyrimidine, Nucleophile, Internal Standard) Setup Equilibrate Pyrimidine and Internal Standard in Thermostated Vessel Start->Setup Initiate Add Nucleophile to Initiate Reaction Setup->Initiate Sample Withdraw and Quench Samples at Timed Intervals Initiate->Sample Analyze Analyze Samples by HPLC Sample->Analyze Calculate Calculate Concentrations and Rate Constants Analyze->Calculate End Compare Reactivity Data Calculate->End

Caption: Experimental workflow for the comparative kinetic analysis of pyrimidine reactivity.

reactivity_factors Reactivity Pyrimidine Reactivity in SNAr Ring Electron-Deficient Pyrimidine Ring Reactivity->Ring Leaving_Group Nature of Leaving Group (e.g., Cl) Reactivity->Leaving_Group Substituents Electronic Effects of Other Substituents Reactivity->Substituents EDG Electron-Donating Groups (e.g., -NHNH₂) Decrease Reactivity Substituents->EDG EWG Electron-Withdrawing Groups Increase Reactivity Substituents->EWG

Caption: Logical relationships of factors influencing pyrimidine reactivity in SNAr reactions.

References

Unveiling the Structure of 2-Chloro-4-hydrazinopyrimidine: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic investigation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) has been conducted to elucidate and confirm the molecular structure of synthesized 2-Chloro-4-hydrazinopyrimidine. This guide provides a comparative analysis of its spectroscopic characteristics against the alternative compound, 2-amino-4-chloropyrimidine, offering researchers and drug development professionals a comprehensive dataset for structural confirmation.

This guide presents a summary of the key spectroscopic data in a comparative format, followed by detailed experimental protocols for the analytical techniques used. The logical workflow for structural elucidation using these methods is also visualized.

Comparative Spectroscopic Data

The structural integrity of this compound was confirmed through a multi-faceted spectroscopic approach. The data obtained is presented below in comparison with 2-amino-4-chloropyrimidine, a structurally related compound, to highlight the distinct spectral features arising from the hydrazino- versus the amino-substituent.

Spectroscopic Technique This compound (Predicted Data) 2-amino-4-chloropyrimidine (Experimental Data)
¹H NMR (ppm) ~8.0 (d, 1H, H6), ~6.5 (d, 1H, H5), ~7.5 (br s, 1H, NH), ~4.0 (br s, 2H, NH₂)8.05 (d, 1H), 6.63 (d, 1H), 5.94 (br s, 2H)[1]
¹³C NMR (ppm) ~162 (C4), ~160 (C2), ~158 (C6), ~105 (C5)163.5 (C2), 162.8 (C4), 157.3 (C6), 93.5 (C5)[1]
IR (cm⁻¹) ~3300-3400 (N-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending), ~780 (C-Cl stretching)3434 (N-H stretching), 1635 (C=N stretching), 1583 (aromatic C=C)[1]
Mass Spectrum (m/z) 144 (M⁺), 146 (M+2)⁺, 109, 82129 (M⁺), 131 (M+2)⁺, 94, 67

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and aid in the design of similar analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered into a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8278 Hz

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038 Hz

  • Data Processing: The spectra were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectrum was processed using the instrument's software to obtain a transmittance versus wavenumber plot.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

  • Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI).

  • Acquisition Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Scan Range: m/z 40-400

  • Data Processing: The mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern.

Visualizing the Analytical Workflow

The logical flow of experiments and data analysis for the structural confirmation of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Data Proton & Carbon Environment NMR->NMR_Data Spectral Data IR_Data Functional Groups IR->IR_Data Spectral Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Spectral Data Structure_Confirmation Confirmed Structure of This compound NMR_Data->Structure_Confirmation Combined Evidence IR_Data->Structure_Confirmation Combined Evidence MS_Data->Structure_Confirmation Combined Evidence Structure_Confirmation_Logic cluster_structure Proposed Structure cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion Structure This compound H_NMR ¹H NMR: - Aromatic protons (H5, H6) - Hydrazino protons (NH, NH₂) Structure->H_NMR predicts C_NMR ¹³C NMR: - Four distinct carbon signals Structure->C_NMR predicts IR IR: - N-H stretches - C=N and C=C stretches - C-Cl stretch Structure->IR predicts MS MS: - Molecular ion at m/z 144 - Isotope peak at m/z 146 Structure->MS predicts Conclusion Structure Confirmed H_NMR->Conclusion corroborates C_NMR->Conclusion corroborates IR->Conclusion corroborates MS->Conclusion corroborates

References

In Vitro Assay Performance of 2-Chloro-4-hydrazinopyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of compounds derived from the versatile starting scaffold, 2-Chloro-4-hydrazinopyrimidine. The primary focus of research on these derivatives has been in the realms of oncology and microbiology, demonstrating significant potential for the development of novel therapeutic agents. This document summarizes key experimental data, details the methodologies for the most common assays employed, and visualizes relevant workflows and pathways to provide a comprehensive overview for researchers in the field.

Comparative Analysis of Biological Activity

Derivatives of this compound have been synthesized and evaluated for both their anticancer and antimicrobial properties. The following tables summarize the in vitro efficacy of these compounds against various cancer cell lines and microbial strains.

Anticancer Activity

The primary method for assessing the in vitro anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives

Compound ClassCancer Cell LineAssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2,4-diarylaminopyrimidine hydrazoneTPC-1 (Thyroid)Cytotoxicity0.113TAE-2261.082
2-amino-4-chloro-pyrimidine derivativeHCT116 (Colon)MTT89.24--
2-amino-4-chloro-pyrimidine derivativeMCF7 (Breast)MTT89.37--
Hydrazinopyrimidine-5-carbonitrileVariousGrowth Inhibition10-0.1--
2-(2-arylmethylene)hydrazinyl-4-aminoquinazolineHT-29 (Colon)Cytotoxicity0.015Iressa-

Note: The data presented is a compilation from various studies on pyrimidine derivatives and may not represent a direct side-by-side comparison under identical experimental conditions.

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Table 2: In Vitro Antimicrobial Activity of Pyrimidine and Hydrazone Derivatives

Compound ClassMicrobial StrainAssayMIC (µg/mL)Reference CompoundMIC (µg/mL)
2,4-dichloro moiety hydrazoneProteus mirabilisBroth Microdilution12.5Ciprofloxacin-
2,4-dichloro moiety hydrazoneStaphylococcus aureus (MRSA)Broth Microdilution25Ciprofloxacin-
Pyrimidopyrimidine derivativeStaphylococcus aureus--Ampicillin-
Pyrimidopyrimidine derivativeBacillus subtilis--Ampicillin-
Pyrimidopyrimidine derivativeEscherichia coli--Ampicillin-
Pyrimidopyrimidine derivativeCandida albicans--Clotrimazole-
Hydrazone derivativeTrichosporon asahiiBroth Microdilution8-16Fluconazole>8

Note: This table includes data from various studies on pyrimidine and hydrazone derivatives to provide a broad overview of potential antimicrobial activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of in vitro assay results. Below are the methodologies for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1]

Visualizations

The following diagrams illustrate a general workflow for the synthesis and in vitro screening of this compound derivatives and a simplified signaling pathway relevant to their potential anticancer mechanism of action.

G cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Further Analysis A This compound C Condensation Reaction A->C B Aldehydes/Ketones B->C D Derivative Library C->D E Anticancer Assays (e.g., MTT) D->E F Antimicrobial Assays (e.g., MIC) D->F G Hit Identification E->G F->G H Lead Optimization G->H I Mechanism of Action Studies G->I

Caption: A generalized workflow for the synthesis and in vitro screening of derivatives.

G cluster_pathway Apoptosis Signaling Pathway A Pyrimidine Derivative B Induction of Cellular Stress A->B Inhibits proliferation C Activation of Caspases (e.g., Caspase-3, Caspase-9) B->C D DNA Fragmentation C->D E Apoptosis (Programmed Cell Death) D->E

Caption: A simplified intrinsic apoptosis signaling pathway.

References

Validated analytical methods for 2-Chloro-4-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to validated analytical methods for 2-Chloro-4-hydrazinopyrimidine is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various analytical techniques, supported by experimental data from closely related compounds, to assist in method selection and implementation for purity, assay, and impurity profiling.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as whether it is for qualitative identification, purity assessment, or quantitative assay. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for such compounds. Other valuable methods include Gas Chromatography (GC) for volatile impurities and spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for structural elucidation and identification.

While specific validated data for this compound is not extensively available in public literature, the following table compares potential analytical methods based on data from analogous pyrimidine derivatives and halogenated hydrazines.

Table 1: Comparison of Potential Analytical Methods for this compound

Analytical TechniquePrinciplePotential AdvantagesPotential DisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1][2]Higher cost of instrumentation and solvents compared to some other methods.[2]Purity determination, assay for potency, stability testing, and impurity profiling.[2]
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.Excellent for the analysis of volatile impurities; high separation efficiency.[2]Not suitable for non-volatile or thermally unstable compounds without derivatization.[2]Analysis of residual solvents and volatile impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing information about its functional groups.Provides detailed information on functional groups and molecular vibrations, aiding in structural elucidation.[3][4]Limited in analyzing complex mixtures and for quantification.Identification and structural characterization of the molecule.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule.[5]Powerful tool for unambiguous structure elucidation and identification of impurities.Lower sensitivity compared to other methods; requires higher sample concentration.Structural elucidation and identification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity and selectivity; provides molecular weight and fragmentation information for structural confirmation.[6]Can be complex to operate and interpret data.Molecular weight determination, impurity identification, and quantitative analysis when coupled with HPLC or GC.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are representative protocols for HPLC, GC, and spectroscopic analysis, adapted from methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is generally suitable for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or phosphoric acid is common for similar compounds.[5][7]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A typical gradient might run from a low to a high percentage of acetonitrile over 20-30 minutes to ensure separation of the main component from any impurities.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).[2][5]

  • Injection Volume: 10 µL.[2][5]

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.[2][5]

Gas Chromatography (GC) Method for Residual Solvents

This method is suitable for identifying and quantifying volatile organic compounds that may be present as residual solvents from the manufacturing process.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for volatile organics (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: A programmed temperature ramp, for example, from 40°C to 240°C, to separate solvents with different boiling points.

  • Injector and Detector Temperature: Typically 250°C.

  • Sample Preparation: Dissolve a known amount of the sample in a high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.

Spectroscopic Methods

FTIR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film.

  • Analysis: The infrared spectrum is recorded, and the characteristic absorption bands corresponding to the functional groups of this compound are identified. For pyrimidine derivatives, characteristic bands for C=N and C-Cl stretching, as well as N-H stretching and bending for the hydrazine group, would be expected.[3][4]

NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Sample Preparation: Dissolve 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.

Mass Spectrometry

  • Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or GC (GC-MS) system.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.[6]

  • Analysis: The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Visualizations

The following diagrams illustrate a typical experimental workflow for method validation and a logical relationship for selecting an appropriate analytical technique.

experimental_workflow cluster_planning Planning & Preparation cluster_validation Method Validation cluster_documentation Documentation & Implementation start Define Analytical Requirements prep_std Prepare Reference Standard & Samples start->prep_std method_dev Initial Method Development prep_std->method_dev specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report sop Standard Operating Procedure (SOP) report->sop routine_use Routine Analysis sop->routine_use

Caption: Experimental workflow for analytical method validation.

logical_relationship cluster_choices cluster_methods start Analytical Goal for This compound identification Identification & Structural Confirmation start->identification purity_assay Purity & Assay (Quantitative) start->purity_assay volatile_impurities Volatile Impurities start->volatile_impurities spectroscopy Spectroscopic Methods (FTIR, NMR, MS) identification->spectroscopy Primary Choice hplc HPLC-UV/MS identification->hplc Supportive (t R) purity_assay->spectroscopy Supportive purity_assay->hplc Primary Choice gc GC-FID/MS volatile_impurities->gc Primary Choice

Caption: Decision tree for selecting an analytical method.

References

Comparative Analysis of 2-Chloro-4-hydrazinopyrimidine Derivatives: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-4-hydrazinopyrimidine scaffold is a versatile building block in medicinal chemistry, with derivatives showing promise in both anticancer and antimicrobial applications. A critical aspect of preclinical drug development is the assessment of a compound's selectivity and potential for off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, supported by experimental data, to aid researchers in evaluating their therapeutic potential.

Anticancer Activity and Cytotoxicity Profile

Derivatives of pyrimidinyl hydrazone, a class of compounds closely related to this compound derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines. Notably, these compounds can exhibit a favorable selectivity profile, showing considerably lower toxicity towards non-cancerous cells. This selective cytotoxicity is a crucial indicator of a compound's potential therapeutic window.

A study on pyrimidinyl hydrazones (PH) revealed their potent in vitro cytotoxicity against melanoma, ovarian, and pancreatic cancer cell lines. For instance, a specific derivative, compound 15 , exhibited IC50 values of 0.37 µM, 0.11 µM, and 1.09 µM against these cancer cell lines, respectively. These values are superior to those of the established chemotherapeutic agent doxorubicin in the same study. Crucially, the same study reported that these pyrimidinyl hydrazones displayed only minimal toxicity against the non-cancer MRC-5 fibroblast cell line, with no toxicity observed at concentrations up to 25 µM.[1]

Table 1: In Vitro Cytotoxicity of Pyrimidinyl Hydrazone Derivatives

CompoundMelanoma (IC50 µM)Ovarian Cancer (IC50 µM)Pancreatic Cancer (IC50 µM)Non-Cancer (MRC-5) Fibroblast
Compound 150.370.111.09No toxicity at 25 µM[1]
Doxorubicin(Superior to Doxorubicin)[1](Superior to Doxorubicin)[1](Superior to Doxorubicin)[1]Not specified in the study

Antimicrobial Activity and Cross-Reactivity

Hydrazone derivatives, including those with a pyrimidine core, are also recognized for their broad-spectrum antimicrobial properties. Their cross-reactivity against various bacterial and fungal strains is a key consideration in their development as anti-infective agents. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Several studies have highlighted the potent antibacterial and antifungal activities of hydrazone derivatives. For example, some novel hydrazide-hydrazone derivatives have shown significant activity against a range of bacterial strains, with MIC values in the sub-micromolar range.[2] Another study on nitrofurazone analogues containing a hydrazide-hydrazone moiety reported very high bactericidal effects towards Staphylococcus spp. and Bacillus spp., with MIC values as low as 0.002 µg/mL.[3]

Table 2: Antimicrobial Activity of Hydrazone Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Hydrazide-based compoundsColorectal cancer HCT116 cellsSub-micromolar IC50[2]
Ovarian cancer SKOV-3 cellsSub-micromolar IC50[2]
Nitrofurazone analoguesStaphylococcus spp.0.002–7.81[3]
Bacillus spp.0.002–7.81[3]
1,2-dihydropyrimidine derivativesGram-positive & Gram-negative bacteria0.08–1[4]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium directly in the 96-well plate.

  • Inoculation: Add the diluted bacterial or fungal suspension to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows

Pyrimidine derivatives are well-known as kinase inhibitors, often targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6][7][8][9] The this compound scaffold can serve as a core for designing inhibitors that compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 2-Chloro-4-hydrazino- pyrimidine Derivative Inhibitor->P_EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by a this compound derivative.

The following diagram illustrates a typical workflow for assessing the cross-reactivity of these derivatives against a panel of kinases.

Kinase_Assay_Workflow Start Start: Synthesized This compound Derivatives Primary_Screen Primary Kinase Screen (Single High Concentration) Start->Primary_Screen Hit_ID Hit Identification (>50% Inhibition) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Hits End End: Selective Inhibitor Identified Hit_ID->End Non-Hits Selectivity_Panel Selectivity Profiling (Panel of Related Kinases) Dose_Response->Selectivity_Panel Data_Analysis Data Analysis & Selectivity Score Calculation Selectivity_Panel->Data_Analysis Data_Analysis->End

Caption: Experimental workflow for kinase inhibitor cross-reactivity screening.

References

Efficacy of 2-Chloro-4-hydrazinopyrimidine-based compounds in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A review of recent studies highlights the potential of pyrimidine-based compounds as effective anticancer agents. This guide compares the efficacy of several 2-Chloro-4-hydrazinopyrimidine derivatives and related structures in various cancer cell lines, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

The cytotoxic and antiproliferative activities of different pyrimidine-based compounds have been evaluated against a range of human cancer cell lines. The following tables summarize the key efficacy data from these studies, primarily reported as EC50 and GI50 values.

Compound IDCell LineCancer TypeEfficacy (EC50 in µM)Reference CompoundReference Efficacy (EC50 in µM)
Derivative 6 HCT116Colon89.24 ± 1.36Doxorubicin2
MCF7Breast89.37 ± 1.17Doxorubicin0.98
Derivative 1 HCT116Colon209.17 ± 1.23Doxorubicin2
MCF7Breast221.91 ± 1.37Doxorubicin0.98

Table 1: Anticancer Activity of 2-amino-4-chloro-pyrimidine Derivatives. [1] Data shows that Derivative 6, which contains a bromophenyl piperazine moiety, exhibited the highest activity among the synthesized compounds against both HCT116 and MCF7 cell lines.[1]

Compound IDCell LineCancer TypeEfficacy (GI50 in µM)
14g K-562Leukemia0.622
RPMI-8226Leukemia<1.81
HCT-116Colon<1.81
LOX IMVIMelanoma<1.81
MCF7Breast<1.81
16a MultipleVariousPotent (TGI & LC50 values)
16c MultipleVariousHigh Cytotoxicity (10-fold > Adriamycin)

Table 2: Antiproliferative Activity of Quinazoline-Based Pyrimidodiazepines. [2][3][4] These compounds, derived from a 2-chloro-4-anilinoquinazoline scaffold, demonstrated significant growth inhibitory activity against a broad panel of 60 human tumor cell lines.[2][3][4] Compound 14g showed strong antiproliferative activity, while compounds 16a and 16c exhibited high cytostatic and cytotoxic effects.[2][3]

Experimental Protocols

The evaluation of the anticancer activity of these compounds involved standardized experimental procedures.

Cell Viability Assay (MTT Assay)

The primary method used to determine the cytotoxic effects of the 2-amino-4-chloro-pyrimidine derivatives was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human colon colorectal (HCT116) and breast cancer (MCF7) cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized derivatives (1-7) and the positive control, doxorubicin.

  • Incubation: The plates were incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, MTT solution was added to each well and incubated for another few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for screening the anticancer activity of the synthesized compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Anticancer Activity Screening cluster_insilico Computational Studies start Microwave Synthesis of Pyrimidine Derivatives (1-7) char Characterization (Analytical & Spectroscopic) start->char treatment Treatment with Compounds (1-7) & Doxorubicin char->treatment cell_culture Cell Culture (HCT116 & MCF7) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis & EC50 Determination mtt_assay->data_analysis result Lead Compound with Highest Anticancer Activity data_analysis->result Identification of Lead Compound (Derivative 6) docking Molecular Docking (SARS-CoV-2 Main Protease) adme ADME & Toxicity Prediction docking->adme

Caption: Workflow for Synthesis and Anticancer Evaluation.

This guide provides a comparative overview of the efficacy of recently developed pyrimidine-based compounds. The presented data and methodologies offer a valuable resource for researchers working on the discovery and development of novel anticancer therapeutics.

References

Benchmarking Heterocycle Synthesis: A Comparative Guide to 2-Chloro-4-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with fused pyrimidine scaffolds like pyrazolo[3,4-d]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines featuring prominently in a wide array of therapeutic agents. The choice of synthetic route significantly impacts yield, purity, and scalability. This guide provides a comparative analysis of synthetic methodologies for these important heterocycles, with a focus on the utility of 2-Chloro-4-hydrazinopyrimidine as a key building block.

Synthesis of Pyrazolo[3,4-d]pyrimidines: this compound vs. Alternative Methods

Pyrazolo[3,4-d]pyrimidines are recognized for their diverse biological activities, including their role as kinase inhibitors in oncology.[2][4] A common and effective strategy for their synthesis involves the condensation of a hydrazine derivative with a suitable three-carbon electrophile.

Method 1: Synthesis from this compound

This approach utilizes the reaction of this compound with β-dicarbonyl compounds or their equivalents. The hydrazine moiety acts as a binucleophile, leading to the formation of the pyrazole ring fused to the pyrimidine core.

General Reaction Scheme:

G reactant1 This compound product Pyrazolo[3,4-d]pyrimidine Derivative reactant1->product + reactant2 β-Dicarbonyl Compound reactant2->product Cyclocondensation

Figure 1: General synthesis of pyrazolo[3,4-d]pyrimidines.

Alternative Method: One-Pot Multicomponent Synthesis

A prominent alternative involves the one-pot reaction of a 5-aminopyrazole derivative with an aldehyde and another component, or the reaction of a pyrazolone with an aldehyde and urea/thiourea.[5][6] These methods offer the advantage of procedural simplicity and the ability to generate molecular diversity efficiently.

Comparative Performance Data:

MethodStarting MaterialsKey Reagents/ConditionsTypical Yield (%)Reaction TimeReference
From this compound Analog 2-Chloro-4-hydrazinylthieno[3,2-d]pyrimidine, TriethoxymethaneRefluxNot specified in abstract3 h
One-Pot Synthesis 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile, Aliphatic acidsPOCl₃, RefluxGood to excellent2 h[7]
One-Pot Synthesis 3-Methyl-1,4-dihydropyrazol-5-one, Aromatic aldehyde, Urea/ThioureaMild conditionsSatisfactoryNot specified[5]
Green Synthesis (Microwave) N/A (General review)Microwave irradiation80-98%3 min[8]

Experimental Protocols:

Protocol 1: Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones (Based on a one-pot approach)[7]

  • Dissolve 5-amino-N-substituted-1H-pyrazole-4-carbonitrile (1 mmol) in a lower aliphatic acid (e.g., propanoic acid, 3 mL).

  • Add phosphorus oxychloride (POCl₃, 0.2 mL) to the solution.

  • Reflux the mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, pour the mixture into ice water (50 mL) to precipitate the product.

  • Neutralize the solution with potassium carbonate (K₂CO₃).

  • Filter the precipitate, wash with a small amount of ethanol, and dry to obtain the final product.

Synthesis of[1][2][3]Triazolo[4,3-a]pyrimidines: this compound vs. Alternative Methods

[1][2][3]Triazolo[4,3-a]pyrimidines are another class of fused heterocycles with significant pharmacological interest. Their synthesis often involves the cyclization of a hydrazinopyrimidine derivative.

Method 1: Synthesis from this compound

The reaction of this compound with orthoesters or other one-carbon synthons provides a direct route to the triazolo[4,3-a]pyrimidine core. The hydrazine group first reacts to form a hydrazone, which then undergoes intramolecular cyclization.

General Reaction Workflow:

G start Start: this compound step1 React with Orthoester (e.g., Triethyl orthoformate) start->step1 step2 Intermediate Formation (Hydrazone) step1->step2 step3 Intramolecular Cyclization step2->step3 end End: [1,2,4]Triazolo[4,3-a]pyrimidine step3->end

Figure 2: Workflow for triazolo[4,3-a]pyrimidine synthesis.

Alternative Method: Multicomponent and Microwave-Assisted Synthesis

Alternative approaches include multicomponent reactions involving aminotriazoles, aldehydes, and other reagents.[1] Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing these compounds.[3][9]

Comparative Performance Data:

MethodStarting MaterialsKey Reagents/ConditionsTypical Yield (%)Reaction TimeReference
From 2-Hydrazinopyrimidine Analog 2-Hydrazinopyrimidines, Cyanogen chlorideMild conditionsNot specified in abstractNot specified[2]
From 2-Chloro-4-hydrazinylthieno[3,2-d]pyrimidine 2-Chloro-4-hydrazinylthieno[3,2-d]pyrimidine, TriethoxymethaneRefluxNot specified in abstract3 h
Microwave-Assisted Synthesis 2,3-Dichloropyridine, Hydrazine hydrate, etc.Microwave irradiationGoodNot specified[3]
Three-Component Synthesis 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetateOne-potGood to highNot specified[1]

Experimental Protocols:

Protocol 2: Synthesis of 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (Illustrative example of a related synthesis)[10]

  • Step 1: Condensation: React a 1,3-dicarbonyl compound with a 5-amino-4H-1,2,4-triazole in acetic acid at 100-120 °C for 12-16 hours to form the 7-hydroxytriazolopyrimidine intermediate.

  • Step 2: Chlorination: Treat the intermediate from Step 1 with phosphorus oxychloride (POCl₃) at 80-100 °C for 2 hours to yield the 7-chloro derivative.

  • Step 3: Amination (Optional for derivatization): React the 7-chloro intermediate with an amine in N-Methyl-2-pyrrolidone (NMP) at 80-100 °C.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of medicinally important pyrazolo[3,4-d]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines. The presented data indicates that while traditional cyclocondensation reactions using this starting material are effective, modern synthetic methodologies such as one-pot multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of reaction time and potentially yield.[3][8] The choice of the optimal synthetic strategy will depend on the specific target molecule, desired level of substitution, and available laboratory resources. Researchers are encouraged to consider these factors when designing their synthetic routes to these important classes of heterocyclic compounds.

References

The Broad Reach of Pyrimidine Derivatives in Antimicrobial Applications: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antimicrobial landscape of pyrimidine derivatives is crucial for the development of novel therapeutic agents. This guide provides an objective comparison of the antimicrobial spectrum of various pyrimidine derivatives, supported by experimental data and detailed methodologies.

Pyrimidine, a fundamental heterocyclic aromatic compound, serves as a core scaffold in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent antimicrobial effects against a variety of pathogenic bacteria and fungi.[1][2][3] The structural versatility of the pyrimidine ring allows for substitutions that can significantly modulate its biological activity, making it a promising framework for the design of new antimicrobial drugs.[2][4] This comparative study delves into the antimicrobial spectrum of several pyrimidine derivatives, presenting quantitative data to facilitate objective analysis and providing insight into the experimental protocols used for their evaluation.

Comparative Antimicrobial Spectrum of Pyrimidine Derivatives

The antimicrobial efficacy of various pyrimidine derivatives has been extensively evaluated against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism, is a key parameter for this assessment. The table below summarizes the MIC values of representative pyrimidine derivatives against selected Gram-positive bacteria, Gram-negative bacteria, and fungi.

Derivative ClassCompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Aspergillus niger (Fungus)Reference
Pyrazolopyrimidines Compound 8c12.5 µg/mL25 µg/mL25 µg/mL50 µg/mL12.5 µg/mL25 µg/mL[5]
Compound 13d6.25 µg/mL12.5 µg/mL12.5 µg/mL25 µg/mL6.25 µg/mL12.5 µg/mL[5]
Polysubstituted Pyrimidines Compound 2125 µg/mL62.5 µg/mL250 µg/mL250 µg/mL250 µg/mL>250 µg/mL[6]
Compound 7>250 µg/mL>250 µg/mL>250 µg/mL>250 µg/mL125 µg/mL125 µg/mL[6]
Pyrido[2,3-d]pyrimidines Compound 5a15 mm18 mm12 mm-10 mm-[7]
Compound 9a8 µg/mL4 µg/mL16 µg/mL16 µg/mL8 µg/mL4 µg/mL[8]
1,2,4-Triazolo[1,5-a]pyrimidines Compound 9d0.5 µg/mL0.25 µg/mL1.0 µg/mL2.0 µg/mL4.0 µg/mL8.0 µg/mL[9]
Compound 9o0.25 µg/mL0.5 µg/mL0.5 µg/mL1.0 µg/mL2.0 µg/mL4.0 µg/mL[9]
Thiadiazole-substituted Pyrimidines Compound 3a10 mm12 mm8 mm9 mm--
Triazole-substituted Pyrimidines Compound 4a14 mm16 mm11 mm12 mm--

*Inhibition zone in mm. Data presented as MIC values unless otherwise noted.

Experimental Protocols

The determination of the antimicrobial spectrum of pyrimidine derivatives typically involves standardized in vitro susceptibility testing methods. The following are detailed methodologies for two commonly employed assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. For fungal strains, a suspension of spores or yeast cells is prepared and adjusted to a concentration of approximately 1-5 x 10⁶ CFU/mL.

  • Preparation of Microtiter Plates: The pyrimidine derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included. Standard antimicrobial agents such as ciprofloxacin or ampicillin for bacteria and fluconazole or nystatin for fungi are often used as reference drugs.[9][10]

Agar Disk Diffusion Method

This method assesses the antimicrobial activity of a compound based on the size of the inhibition zone it creates on an agar medium inoculated with a test microorganism.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the pyrimidine derivative. The disks are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition of microbial growth around each disk in millimeters. The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.[7][11]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives using the broth microdilution method.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Microbial Culture (Bacteria/Fungi) prep_inoculum Standardized Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculation Inoculation of Plates prep_inoculum->inoculation prep_compounds Pyrimidine Derivatives Stock Solutions prep_plates Serial Dilution in 96-Well Plates prep_compounds->prep_plates prep_plates->inoculation incubation Incubation (24-48 hours) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Workflow for MIC Determination

The structure-activity relationship of pyrimidine derivatives is a key area of research, with studies indicating that the nature and position of substituents on the pyrimidine ring significantly influence their antimicrobial potency and spectrum.[2][12] For instance, the introduction of halogen atoms or fusion with other heterocyclic rings can enhance antimicrobial activity.[5][8] The continued exploration of novel pyrimidine derivatives holds great promise for the discovery of new and effective antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

A Head-to-Head Comparison of Synthetic Routes to Pyrazolo[3,4-d]pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazolo[3,4-d]pyrimidines is of paramount importance. This privileged scaffold, a bioisostere of purine, is a cornerstone in the development of potent kinase inhibitors and other therapeutic agents. This guide provides a head-to-head comparison of various synthetic routes to pyrazolo[3,4-d]pyrimidines, offering a critical evaluation of their performance with supporting experimental data and detailed protocols.

The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in numerous compounds targeting a range of diseases, most notably cancer.[1][2] Its structural similarity to adenine allows it to effectively compete with ATP for the binding sites of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[2] This guide will delve into the most common and innovative synthetic strategies, providing a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be broadly categorized into three main approaches:

  • Classical Synthesis from Pyrazole Precursors: This is a well-established and versatile method that typically starts from readily available 5-aminopyrazole derivatives, such as 5-aminopyrazole-4-carbonitriles or 5-aminopyrazole-4-carboxylates.[3][4] The pyrimidine ring is then constructed onto the pyrazole core.

  • One-Pot Multicomponent Reactions: These methods have gained significant traction due to their efficiency and atom economy.[5] They involve the simultaneous reaction of three or more starting materials in a single flask to construct the pyrazolo[3,4-d]pyrimidine skeleton, often in a single step.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for the synthesis of pyrazolo[3,4-d]pyrimidines.[6][7] This technique can be applied to both classical and multicomponent reaction setups.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the different synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

Table 1: Classical Synthesis from 5-Aminopyrazole-4-carbonitrile

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid-Reflux783[3]
5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrileFormamideDMFReflux485[8]
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrileFormamide-180-190570[4]

Table 2: One-Pot Multicomponent Reactions

AldehydePyrazoloneUrea/ThioureaCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-Chlorobenzaldehyde5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneUreap-TSAGlycerol1002.591[9]
Benzaldehyde5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneUreap-TSAGlycerol1003.088[9]
4-Nitrobenzaldehyde5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneUreap-TSAGlycerol1003.585[9]

Table 3: Microwave-Assisted Synthesis

Pyrazole PrecursorAmineReagentSolventTemperature (°C)Time (min)Yield (%)Reference
Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylateBenzylamineTrimethyl orthoformateEtOH1605583[6][10]
Methyl 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carboxylateBenzylamineTrimethyl orthoformateEtOH1605582[10]
Methyl 5-amino-3-(4-bromophenylamino)-1H-pyrazole-4-carboxylateBenzylamineTrimethyl orthoformateEtOH1605583[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables.

Protocol 1: Classical Synthesis from 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile[3]

A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) was refluxed for 7 hours. The reaction mixture was then poured into ice water, and the resulting precipitate was filtered, dried, and recrystallized from ethanol to yield 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Protocol 2: One-Pot Multicomponent Synthesis of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,3a-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one[9]

A mixture of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), p-chlorobenzaldehyde (1 mmol), urea (1.2 mmol), and p-toluenesulfonic acid (2 mol%) in glycerol (5 mL) was heated at 100°C for 2.5 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into ice-cold water. The solid product was filtered, washed with water, and recrystallized from ethanol.

Protocol 3: Microwave-Assisted Three-Component Synthesis of 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[6][10]

A mixture of methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (1 mmol), benzylamine (3 mmol), and trimethyl orthoformate (3 mmol) in ethanol (2 mL) was subjected to microwave irradiation in a Discover SP reactor at 160°C for 55 minutes. After cooling, the precipitated product was isolated by vacuum filtration and recrystallized from an appropriate solvent.

Biological Significance and Signaling Pathways

Pyrazolo[3,4-d]pyrimidines exert their biological effects primarily by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[1] Overactivity of these pathways is a hallmark of many cancers. Two of the most important kinase targets for pyrazolo[3,4-d]pyrimidine-based drugs are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[2]

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[11][12] Ligand binding to EGFR triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[11][13] Pyrazolo[3,4-d]pyrimidines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[14][15]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds ADP ADP EGFR->ADP P RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->EGFR Inhibits ATP binding ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[16] This process is essential for tumor growth and metastasis.[17] Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[18] Pyrazolo[3,4-d]pyrimidines can inhibit VEGFR kinase activity, thereby blocking angiogenesis and cutting off the tumor's blood supply.[17][19]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds ADP ADP VEGFR->ADP P PLCg PLCγ VEGFR->PLCg Activates RAS_MAPK RAS-MAPK Pathway VEGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Activates Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->VEGFR Inhibits ATP binding ATP ATP ATP->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis RAS_MAPK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: VEGFR Signaling Pathway Inhibition.

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through a variety of routes, each with its own set of advantages and disadvantages. Classical methods offer versatility, while one-pot multicomponent reactions provide efficiency and greener alternatives. Microwave-assisted synthesis stands out for its ability to dramatically reduce reaction times and often improve yields. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, available starting materials, and the scale of the synthesis. This guide provides a foundation for researchers to make informed decisions in their pursuit of novel pyrazolo[3,4-d]pyrimidine-based therapeutics.

References

Validating the Mechanism of Action of 2-Chloro-4-hydrazinopyrimidine-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-4-hydrazinopyrimidine scaffold has emerged as a promising starting point for the development of potent enzyme inhibitors, particularly targeting kinases and other enzymes implicated in cancer and other diseases. This guide provides a comparative analysis of the performance of inhibitors derived from this scaffold against established alternatives, supported by experimental data and detailed protocols to facilitate the validation of their mechanism of action.

Comparative Efficacy of Pyrimidine-Derived Inhibitors

The inhibitory potential of this compound derivatives is often evaluated through their half-maximal inhibitory concentration (IC50) against specific enzyme targets and cancer cell lines. Lower IC50 values indicate greater potency.

Aurora Kinase A Inhibition

Aurora Kinase A (Aur-A) is a key regulator of mitosis, and its overexpression is common in many cancers. The following table compares the inhibitory activity of a 2,4-bisanilinopyrimidine derivative against a known Aurora Kinase A inhibitor, Alisertib (MLN8237).

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM) - HCT116 cellsReference CompoundReference IC50 (nM)
2,4-bisanilinopyrimidine derivative Aurora A3.4Not ReportedAlisertib (MLN8237)1.2 (Biochemical)
Aurora B>100025 (Biochemical)

Data compiled from available research literature.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in several cancers, including non-small cell lung cancer. This table compares a 2,4-pyrimidinediamine derivative, designed as a dual ALK and HDAC inhibitor, with the established ALK inhibitor Ceritinib.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM) - SK-N-BE(2) cellsReference CompoundReference IC50 (nM)
2,4-pyrimidinediamine derivative 12a ALK (wt)15.28.7Ceritinib2.4 (Biochemical)
HDAC15.3>10000 (HDAC1)

Data from a study on dual ALK and HDAC inhibitors.[1]

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Cyclin-Dependent Kinase 4 (CDK4) is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest in cancer cells. Here, a 2-anilino-4-triazolpyrimidine derivative, developed as a dual CDK4 and HDAC inhibitor, is compared with the well-known CDK4 inhibitor Palbociclib.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (µM) - H460 cellsReference CompoundReference IC50 (nM)
2-anilino-4-triazolpyrimidine 11k CDK423.591.20Palbociclib11.03 (Biochemical)
HDAC161.11>10000 (HDAC1)

Data from a study on dual CDK4 and HDAC inhibitors.[2]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires visualizing their impact on cellular signaling pathways and the experimental procedures used for their validation.

Signaling_Pathway_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitosis Centrosome->Mitosis Spindle->Mitosis Inhibitor 2-Chloro-4-hydrazino- pyrimidine Derivative Inhibitor->Receptor Inhibitor->CDK4_6 Inhibitor->AuroraA

Overview of kinase signaling pathways targeted by pyrimidine inhibitors.

Experimental_Workflow start Start: Inhibitor Synthesis biochemical_assay In Vitro Kinase Assay (Determine IC50) start->biochemical_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis and Mechanism Validation biochemical_assay->data_analysis cell_treatment Treat Cells with Inhibitor cell_culture->cell_treatment mtt_assay MTT Assay (Cell Viability) cell_treatment->mtt_assay western_blot Western Blot Analysis (Protein Phosphorylation) cell_treatment->western_blot mtt_assay->data_analysis western_blot->data_analysis end End: Validated Mechanism data_analysis->end

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-hydrazinopyrimidine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of 2-Chloro-4-hydrazinopyrimidine. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all necessary safety measures are in place. This compound is classified as hazardous, causing skin and serious eye irritation.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of dust formation or if working outside of a chemical fume hood.

Always work in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

II. Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.

Step 1: Waste Collection and Storage

  • Segregation: Do not mix this compound waste with other incompatible chemical waste.

  • Containerization: Collect all waste, including contaminated personal protective equipment (PPE) and spill cleanup materials, in a designated, sturdy, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste" and specify the contents as "this compound".

  • Sealing: Keep the waste container tightly sealed at all times, except when adding waste.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 2: Arranging for Professional Disposal

  • Contact a Licensed Vendor: Engage a certified hazardous waste disposal company for the collection and disposal of the chemical waste.

  • Provide Documentation: Furnish the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Recommended Disposal Method: The suggested method of disposal is controlled incineration equipped with a flue gas scrubber to neutralize harmful combustion byproducts.[1]

Step 3: Decontamination of Empty Containers

  • Triple Rinsing: Thoroughly rinse empty containers that held this compound at least three times with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[2] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

  • Container Disposal: Once decontaminated, puncture the container to prevent reuse.[1] It may then be disposed of in a sanitary landfill or recycled, in accordance with local regulations.[1]

III. Spill Response Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Evacuate and Isolate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[3] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleanup materials and dispose of them as hazardous waste.

IV. Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: 2-Chloro-4- hydrazinopyrimidine Waste collect_waste 1. Collect Waste in Labeled, Sealed Container start->collect_waste spill Spill Occurs collect_waste->spill Is there a spill? cleanup_spill Follow Spill Response Protocol spill->cleanup_spill Yes store_waste 2. Store in a Safe, Ventilated Area spill->store_waste No cleanup_spill->store_waste contact_disposal 3. Contact Approved Hazardous Waste Vendor store_waste->contact_disposal incineration 4. Arrange for Controlled Incineration contact_disposal->incineration decontaminate_container 5. Decontaminate Empty Containers (Triple Rinse) incineration->decontaminate_container dispose_rinsate Collect First Rinseate as Hazardous Waste decontaminate_container->dispose_rinsate dispose_container 6. Dispose of Punctured Container per Regulations dispose_rinsate->dispose_container end End of Process dispose_container->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling 2-Chloro-4-hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of 2-Chloro-4-hydrazinopyrimidine. It is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent chemical exposure. The required PPE for handling this compound is summarized below.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety Glasses & Face ShieldSafety glasses with side shields conforming to EN166 or OSHA's 29 CFR 1910.133 are required.[1] A face shield should be worn when there is a risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling.[3][4] Always inspect gloves before use and change them immediately if contaminated.[5]
Body Protection Laboratory CoatA fully-buttoned lab coat should be worn to cover as much skin as possible.[2][6]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] If engineering controls are insufficient, a NIOSH/MSHA approved respirator is required.[7]

Safe Handling and Storage Protocol

Follow these step-by-step procedures to ensure safe handling and storage.

Preparation:

  • Ensure the work area is clean and uncluttered.[5]

  • Verify that a certified chemical fume hood is functioning correctly.[3][6]

  • Inspect all required PPE for integrity and wear it properly before handling the chemical.[5]

Handling:

  • Handle in a well-ventilated place, such as a fume hood, to avoid the formation of dust and aerosols.[8][9]

  • Avoid contact with skin and eyes.[1][8][9]

  • Wash hands thoroughly with soap and water after handling and before leaving the lab.[5][10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][8]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[1][6]

  • Containers should be clearly labeled.[3]

Emergency First-Aid Procedures

In case of accidental exposure, follow these immediate first-aid measures.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][7] Seek immediate medical attention.[1][7]
Skin Contact Take off all contaminated clothing immediately.[10] Wash the affected area with plenty of soap and water.[1][7] If skin irritation persists, get medical advice.[7]
Inhalation Move the person to fresh air.[1][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Get medical attention if symptoms occur.[7]
Ingestion Rinse mouth with water.[10][11] Do not induce vomiting. Call a physician or poison control center immediately.[10]

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, compatible, and properly labeled hazardous waste container.[6]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][10][12] Do not dispose of down the drain.

Visual Workflow and Logical Relationships

The following diagrams illustrate the necessary procedural flow for safely handling this compound and the logical relationship between hazards and required actions.

G cluster_workflow Experimental Workflow A 1. Preparation - Review SDS - Wear full PPE - Verify fume hood function B 2. Handling - Weigh and transfer in hood - Avoid dust and aerosol generation A->B C 3. Post-Handling - Decontaminate work surfaces - Remove PPE correctly B->C D 4. Disposal - Segregate hazardous waste - Label waste container C->D

Caption: A step-by-step workflow for the safe handling of this compound.

G cluster_hazards Hazard and Response Relationship cluster_routes cluster_controls A Chemical Hazard (this compound) B Inhalation A->B C Skin/Eye Contact A->C D Ingestion A->D E Engineering Controls (Fume Hood) E->A Mitigate F Personal Protective Equipment (Gloves, Goggles, Lab Coat) F->A Mitigate G Administrative Controls (Safe Work Practices) G->A Mitigate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.